Product packaging for 5-bromo-2-(piperidin-1-yl)aniline(Cat. No.:CAS No. 1016877-65-8)

5-bromo-2-(piperidin-1-yl)aniline

Cat. No.: B3072751
CAS No.: 1016877-65-8
M. Wt: 255.15 g/mol
InChI Key: LUDAGJOALIMUKV-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)aniline (CAS 1016877-65-8) is a brominated aniline derivative characterized by the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research . The structure features a piperidine substituent and a reactive bromine atom, which allows for further functionalization, making it a valuable intermediate in the development of more complex molecules . In a research context, aniline and piperidine derivatives are frequently explored for their potential biological activities. Compounds with similar structures have been investigated as key intermediates in the synthesis of potential therapeutics, including those targeting the central nervous system . Furthermore, structurally related molecules have been studied for various pharmacological properties in preclinical research . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, where modifications to the core scaffold can help optimize properties like binding affinity and selectivity for specific biological targets . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrN2 B3072751 5-bromo-2-(piperidin-1-yl)aniline CAS No. 1016877-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDAGJOALIMUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1016877-65-8

This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential applications of 5-bromo-2-(piperidin-1-yl)aniline, a compound of interest in medicinal chemistry and drug discovery.

Core Properties and Data

This compound is a substituted aniline derivative characterized by the presence of a bromine atom and a piperidine ring attached to the aniline core. These structural features make it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1016877-65-8[1]
Molecular Formula C₁₁H₁₅BrN₂[1]
Molecular Weight 255.15 g/mol [1]
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Sealed in dry, 2-8°C[1]

Safety and Handling

Table 2: General Hazard Information for Bromoanilines

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
Harmful if swallowed, in contact with skin, or if inhaled.Wash hands thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation
alt text
Causes skin irritation.Wash skin with plenty of water. If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Eye Irritation
alt text
Causes serious eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

Note: This information is based on related compounds and may not be fully representative of this compound. A compound-specific risk assessment should be conducted before use.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic route would involve the reaction of 2,4-dibromoaniline with piperidine. This nucleophilic aromatic substitution reaction would see the piperidine displacing one of the bromine atoms, ortho to the amino group.

Logical Workflow for a Potential Synthesis:

Synthesis_Workflow reagents 2,4-dibromoaniline Piperidine Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Nucleophilic Aromatic Substitution reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in the field of drug discovery. The piperidine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and interact with biological targets. The bromoaniline core provides a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships.

While no specific biological activity or mechanism of action has been documented for this compound itself, its derivatives are being investigated for various therapeutic applications. For instance, related compounds containing piperidine and substituted aniline moieties have shown potential as:

  • Anticancer Agents: Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Some compounds have been shown to arrest the cell cycle and induce apoptosis.[2]

  • Antimicrobial Agents: The incorporation of halogen atoms, such as bromine, into heterocyclic structures is a known strategy for enhancing antimicrobial activity.[3]

The logical relationship for its potential use as a building block in drug discovery is illustrated below.

Drug_Discovery_Logic start This compound (Starting Material) modification Chemical Modification (e.g., acylation, arylation) start->modification library Library of Derivatives modification->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of this compound in a drug discovery pipeline.

Currently, there is no specific information available regarding the modulation of any particular signaling pathways by this compound. Further research is required to elucidate its biological targets and mechanism of action.

References

A Technical Guide to the Physicochemical Properties of 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-bromo-2-(piperidin-1-yl)aniline, with the CAS Number 1016877-65-8, is a substituted aromatic amine. Its structure features a central aniline ring substituted with a bromine atom and a piperidine group. This compound is primarily utilized as a building block and intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other complex molecules. Understanding its physicochemical properties is crucial for researchers in designing synthetic routes, predicting its behavior in various media, and for its purification and characterization. This guide provides a summary of its known and predicted properties, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its properties can be predicted based on its chemical structure. The presence of the aniline and piperidine moieties suggests basicity, while the bromo- and hydrocarbyl- portions of the molecule indicate a degree of lipophilicity.

Data Summary

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₅BrN₂Calculated
Molecular Weight 255.15 g/mol Calculated[1]
Melting Point Data not availableExpected to be a solid at room temperature.
Boiling Point Data not availableExpected to be high due to molecular weight and polarity.
Solubility Data not availablePredicted to be soluble in organic solvents and acidic aqueous solutions; poorly soluble in neutral or basic aqueous solutions.
pKa Data not availableTwo basic centers are present. The aniline nitrogen is expected to be weakly basic (pKa of conjugate acid ~3-5), and the piperidine nitrogen is expected to be more basic (pKa of conjugate acid ~10-11).
logP Data not availableA positive value is expected, indicating higher lipophilicity. A predicted XlogP for the similar compound 5-bromo-2-(4-methylpiperazin-1-yl)aniline is 1.9[2].

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be used for identification. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C[3].

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a glass capillary tube, sealed at one end, to a height of 2-3 mm[4]. The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube[4].

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device)[3].

  • Measurement:

    • A rapid heating run is first performed to determine an approximate melting temperature[5].

    • A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point[3].

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid[4].

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule[6].

Methodology:

  • Water Solubility: Place approximately 25 mg of the compound in a test tube and add 0.75 mL of deionized water in portions, shaking vigorously after each addition[7]. Observe if the compound dissolves.

  • Acid Solubility: If the compound is insoluble in water, test its solubility in a 5% aqueous HCl solution using the same procedure[6][7]. Solubility in this medium indicates the presence of a basic functional group, such as an amine.

  • Base Solubility: If the compound is insoluble in water, its solubility in a 5% aqueous NaOH solution is also tested[6].

  • Organic Solvents: Test the solubility in common organic solvents (e.g., ethanol, acetone, dichloromethane, toluene) by adding approximately 25 mg of the compound to 1 mL of the solvent and observing for dissolution.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined for compounds containing a chromophore near the ionization site, as the UV-Vis absorption spectrum will change with pH[8][9].

Methodology:

  • Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent, such as methanol or ethanol.

  • Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A small, constant aliquot of the stock solution is added to a series of volumetric flasks, which are then filled to the mark with the prepared buffer solutions.

  • Spectral Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa of the ionizable group[8]. Alternatively, the pKa can be calculated using the Albert-Serjeant method or similar equations[9].

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimentally determining the logP value, which measures a compound's lipophilicity[10][11].

Methodology:

  • Phase Saturation: n-Octanol is saturated with water, and water (or a pH 7.4 phosphate buffer for logD measurement) is saturated with n-octanol by shaking them together for 24 hours, followed by separation[11][12].

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two immiscible layers until equilibrium is reached[10]. The funnel is then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[12].

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[13].

Visualized Workflows

The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of this compound.

G cluster_reactants Core Components cluster_catalyst Catalyst System cluster_process Process ArylHalide Aryl Halide (e.g., 2,4-dibromoaniline) Reaction Reaction Setup (Solvent, Inert Atmosphere, Heat) ArylHalide->Reaction Reactants Amine Amine (Piperidine) Amine->Reaction Reactants Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Catalysis Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Catalysis Base Base (e.g., NaOtBu) Base->Reaction Catalysis Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product This compound Purification->Product

Figure 1: Generalized workflow for Buchwald-Hartwig amination synthesis.[14][15][16][17]

G cluster_physical Physical Properties cluster_chemical Chemical Properties start Pure Compound Sample mp Melting Point Determination (Capillary Method) start->mp sol Solubility Screening (Aqueous & Organic) start->sol end_node Complete Physicochemical Profile mp->end_node pka pKa Measurement (Spectrophotometry) sol->pka Guides solvent choice logp logP Determination (Shake-Flask Method) sol->logp sol->end_node pka->end_node logp->end_node

Figure 2: Experimental workflow for physicochemical characterization.

References

Technical Guide: Spectroscopic and Synthetic Overview of 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the compound 5-bromo-2-(piperidin-1-yl)aniline. Due to the limited availability of public domain experimental data, this document focuses on predicted spectral information derived from established principles of spectroscopy and data from analogous structures. Detailed, standardized experimental protocols for the synthesis and spectral analyses (NMR, MS, and IR) are also presented to guide researchers in their practical work. This guide is intended for professionals in chemical research and drug development who require a foundational understanding of this molecule's properties and synthesis.

Introduction

This compound is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aniline ring coupled with a piperidine moiety, makes it a versatile building block for the synthesis of more complex molecules. Understanding its spectral properties is crucial for its identification, characterization, and quality control. This guide outlines a robust synthetic method and provides an in-depth analysis of its expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data.

Proposed Synthesis: Buchwald-Hartwig Amination

A reliable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-nitrogen bonds. A plausible approach involves the reaction of 2,5-dibromoaniline with piperidine.

reagent1 2,5-Dibromoaniline reaction Buchwald-Hartwig Amination reagent1->reaction reagent2 Piperidine reagent2->reaction product This compound catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup & Purification workup->product reaction->workup

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis

Materials:

  • 2,5-dibromoaniline

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromoaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Add anhydrous toluene to the flask, followed by piperidine (1.2 eq).

  • Finally, add sodium tert-butoxide (1.4 eq) to the reaction mixture.

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 6.9 - 7.1d1HAr-H (ortho to NH₂)
~ 6.7 - 6.9dd1HAr-H (meta to NH₂, ortho to Br)
~ 6.6 - 6.8d1HAr-H (ortho to Br)
~ 3.5 - 4.5br s2HNH₂
~ 2.8 - 3.0t4H-N-CH₂ - (Piperidine, equatorial)
~ 1.6 - 1.8m4H-N-CH₂-CH₂ - (Piperidine)
~ 1.5 - 1.7m2H-CH₂-CH₂ -CH₂- (Piperidine)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 145 - 148C -NH₂
~ 135 - 138C -piperidine
~ 125 - 128Ar-C H
~ 122 - 125Ar-C H
~ 118 - 121Ar-C H
~ 110 - 113C -Br
~ 52 - 55-N-C H₂- (Piperidine)
~ 26 - 28-N-CH₂-C H₂- (Piperidine)
~ 24 - 26-CH₂-C H₂-CH₂- (Piperidine)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
254/256[M]⁺˙ Molecular ion peak (presence of Br isotopes)
240/242[M - CH₂]⁺˙
173[M - C₅H₁₀N]⁺˙
171[M - Br]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, sharp (doublet)N-H stretch (primary amine)
3050 - 3000Weak to mediumAromatic C-H stretch
2950 - 2850Medium to strongAliphatic C-H stretch (piperidine)
1620 - 1580Medium to strongN-H bend (scissoring) and C=C aromatic ring stretch
1500 - 1450Medium to strongC=C aromatic ring stretch
1350 - 1250Medium to strongC-N stretch (aromatic amine and piperidine)
850 - 750StrongC-H out-of-plane bend (aromatic substitution pattern)
600 - 500MediumC-Br stretch

Experimental Protocols for Spectral Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified 5-bromo-2- (piperidin-1-yl)aniline nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., EI-MS) sample->ms ir Infrared Spectroscopy (e.g., ATR-FTIR) sample->ir data_proc Data Processing and Structural Confirmation nmr->data_proc ms->data_proc ir->data_proc

Figure 2: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

  • Analysis Method (EI-MS):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in bromine-containing fragments.

Infrared Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The proposed Buchwald-Hartwig amination offers a viable and efficient route for its synthesis. The predicted NMR, MS, and IR data, along with the provided standardized analytical protocols, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the successful synthesis, identification, and characterization of this compound. Further experimental validation is encouraged to confirm the data presented herein.

An In-depth Technical Guide to the Initial Synthesis Pathways for 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary synthetic routes for obtaining 5-bromo-2-(piperidin-1-yl)aniline, a key intermediate in pharmaceutical research and development. The document outlines two core pathways: Nucleophilic Aromatic Substitution (SNAг) and Buchwald-Hartwig Amination. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of the reaction mechanisms and workflows.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound can be achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the reaction of an aryl halide bearing electron-withdrawing groups with a nucleophile, in this case, piperidine. For the synthesis of the target molecule, a suitable starting material is 2-fluoro-5-bromoaniline or 2-chloro-5-bromoaniline. The ortho-amino group, while not a strong electron-withdrawing group, can facilitate the substitution, and the higher electronegativity of fluorine and chlorine makes them better leaving groups compared to bromine in an SNAr context.

Proposed Synthesis Workflow

SNAr_Workflow start Start: 2-Fluoro-5-bromoaniline & Piperidine reaction SNAr Reaction (Heating in a suitable solvent, e.g., DMSO or NMP) start->reaction workup Aqueous Workup (Extraction and washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Figure 1: Proposed workflow for the SNAr synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

  • Materials:

    • 2-Fluoro-5-bromoaniline

    • Piperidine (excess, can also act as a base)

    • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) as solvent

    • Potassium carbonate (optional, as an additional base)

    • Diethyl ether or Ethyl acetate for extraction

    • Brine solution

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • To a stirred solution of 2-fluoro-5-bromoaniline (1.0 eq) in DMSO (5-10 mL per gram of starting material), add piperidine (2.0-3.0 eq).

    • If desired, add potassium carbonate (1.5-2.0 eq).

    • Heat the reaction mixture to 120-150 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data (Illustrative)
ParameterValue
Starting Material 2-Fluoro-5-bromoaniline
Reagent Piperidine
Solvent DMSO
Temperature 140 °C
Reaction Time 18 hours
Yield (Theoretical) 60-75%
Purity (Post-Chromatography) >95%

Buchwald-Hartwig Amination Pathway

A more modern and often higher-yielding approach to forming the C-N bond in this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[2] The likely starting material for this pathway is 2,5-dibromoaniline, where the palladium catalyst selectively facilitates the coupling of piperidine at one of the bromine positions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Piperidine RedElim Reductive Elimination Complex AmineCoord->RedElim Base RedElim->Pd0 Product This compound Product This compound RedElim->Product ArBr 2,5-Dibromoaniline ArBr->OxAdd Piperidine Piperidine Piperidine->AmineCoord Base Base (e.g., NaOtBu, LHMDS) Base->AmineCoord

Figure 2: The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.
Detailed Experimental Protocol

A general protocol for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine is provided below and can be adapted for the specific synthesis of this compound.[3]

  • Materials:

    • 2,5-Dibromoaniline

    • Piperidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) as the ligand

    • Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu) as the base

    • Toluene or Tetrahydrofuran (THF) as the solvent

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In an oven-dried Schlenk tube, combine 2,5-dibromoaniline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq Pd), and SIPr·HCl (0.04 eq).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous toluene or THF, followed by piperidine (1.2 eq).

    • Add the base (e.g., LHMDS, 1.5 eq, as a 1M solution in THF) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data (Illustrative)
ParameterValue
Starting Material 2,5-Dibromoaniline
Reagent Piperidine
Catalyst System Pd₂(dba)₃ / SIPr·HCl
Base LHMDS
Solvent Toluene
Temperature 80 °C
Reaction Time 4-12 hours
Yield (Theoretical) 75-90%
Purity (Post-Chromatography) >98%

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The integration should match the expected number of protons.
¹³C NMR Peaks for the aromatic carbons and the aliphatic carbons of the piperidine moiety.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₅BrN₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
Purity (HPLC) A single major peak indicating high purity.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination pathways offer viable routes for the synthesis of this compound. The SNAr reaction is a more classical approach that may require harsher conditions and potentially result in lower yields. The Buchwald-Hartwig amination, on the other hand, is a more modern, efficient, and generally higher-yielding method that is often preferred in contemporary organic synthesis. The choice of pathway will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield in a given research or development context.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of the novel chemical entity, 5-bromo-2-(piperidin-1-yl)aniline. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages predictive computational models and established experimental protocols for analogous aniline derivatives to provide a robust framework for its physicochemical characterization. This guide is intended to support researchers, scientists, and drug development professionals in designing and executing studies to determine the aqueous and organic solvent solubility, as well as the stability profile under various stress conditions. Detailed experimental workflows and analytical methodologies are proposed to facilitate these investigations.

Introduction

This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful development and application. Solubility directly impacts bioavailability, formulation, and in vitro assay design, while stability is critical for determining storage conditions, shelf-life, and potential degradation pathways. This guide outlines predictive data and standardized methodologies to systematically evaluate these key physicochemical properties.

Predicted Physicochemical Properties

In the absence of direct experimental data, several computational tools can be employed to predict the physicochemical properties of this compound. These predictions, summarized in Table 1, provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Tool/Method
Molecular FormulaC₁₁H₁₅BrN₂-
Molecular Weight255.16 g/mol -
pKa (most basic)4.5 - 5.5ACD/Labs Percepta, ChemAxon
LogP3.0 - 3.5XLogP3, ALOGPS
Aqueous Solubility (logS)-3.0 to -4.0ALOGPS, ESOL
Water SolubilityLow to moderateGeneral principles of organic chemistry

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to exhibit limited aqueous solubility and better solubility in organic solvents. The presence of the polar aniline and piperidine moieties is contrasted by the hydrophobic bromophenyl ring.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
WaterSparingly solublePolar functional groups are present, but the overall molecule has significant nonpolar character.
Phosphate Buffered Saline (PBS) pH 7.4Sparingly solubleSimilar to water; solubility may be slightly influenced by pH.
Dimethyl Sulfoxide (DMSO)SolubleAprotic, polar solvent capable of dissolving a wide range of organic compounds.
EthanolSolublePolar protic solvent that can interact with the amine functionalities.
MethanolSolubleSimilar to ethanol.
Dichloromethane (DCM)SolubleNonpolar organic solvent suitable for dissolving compounds with significant hydrocarbon character.
HexaneInsolubleHighly nonpolar solvent, unlikely to dissolve the polar functional groups of the molecule.

Proposed Experimental Protocol for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.

Materials and Reagents
  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known solvent volume A->B Dispense C Seal and shake at constant temperature (e.g., 25°C) for 24-48h B->C Incubate D Allow solid to settle C->D Settle E Filter supernatant through 0.22 µm filter D->E Clarify F Prepare serial dilutions of the filtrate E->F Dilute G Analyze by validated HPLC method F->G Inject H Quantify concentration against a standard curve G->H Calculate

Caption: Workflow for solubility determination using the shake-flask method.

HPLC Analysis

A reverse-phase HPLC method with UV detection is recommended for the quantification of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 254-280 nm).

  • Injection Volume: 10 µL

  • Standard Curve: Prepare a standard curve of the compound in the mobile phase to determine the concentration of the saturated solution.

Predicted Stability Profile and Degradation Pathways

Aniline derivatives can be susceptible to degradation under certain conditions. The predicted stability of this compound is summarized below.

Table 3: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Products
Solid State (Light Protected, Room Temp) StableUnlikely to degrade significantly.
Aqueous Solution (pH 7) Moderately StablePotential for slow oxidation.
Acidic Conditions (e.g., pH 1-2) Potentially UnstableThe aniline nitrogen can be protonated, which may alter stability.
Basic Conditions (e.g., pH 9-10) Potentially UnstableIncreased susceptibility to oxidation.
Oxidative Stress (e.g., H₂O₂) UnstableOxidation of the aniline ring and amino group, potentially leading to colored polymeric products.
Photostability (UV/Vis Light) Potentially UnstableAromatic amines can be susceptible to photodegradation.
Thermal Stress (Elevated Temperature) Moderately StableDegradation may occur at high temperatures.

Proposed Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Experimental Workflow for Forced Degradation

forced_degradation_workflow cluster_stock Stock Solution Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis Stock Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Stock->Thermal Photo Photostability (ICH Q1B conditions) Stock->Photo Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Analyze Analyze samples by HPLC-UV/MS at different time points (e.g., 0, 2, 4, 8, 24h) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Assess mass balance and identify major degradation products Analyze->MassBalance

Caption: Workflow for conducting forced degradation studies.

Analytical Method for Stability Studies

A stability-indicating analytical method is crucial. This is typically an HPLC method capable of separating the parent compound from its degradation products. HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended for the identification of unknown degradants. The same HPLC method as described for solubility can be used as a starting point, with optimization to ensure separation of all relevant peaks.

Conclusion

While experimental data for this compound is not yet widely available, this guide provides a solid foundation for its physicochemical characterization based on predictive models and established scientific principles. The proposed experimental protocols for determining solubility and stability are robust and follow industry standards. The successful execution of these studies will yield critical data to support the advancement of this compound in research and development pipelines. It is recommended that all experimental work be conducted in a controlled laboratory setting with appropriate safety precautions.

In-Depth Technical Guide: Safety, Handling, and MSDS for 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Based on data from similar bromo-aniline compounds, 5-bromo-2-(piperidin-1-yl)aniline is anticipated to be classified as hazardous.[2][3] Potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5]

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a blue discoloration of the skin); the onset of these symptoms may be delayed.[6]

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[7]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[5][7]

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for a closely related compound, 5-bromo-2-methylaniline, to provide an estimation of its physical properties.

PropertyValue (for 5-bromo-2-methylaniline)
Molecular FormulaC7H8BrN[2]
Molecular Weight186.05 g/mol
AppearanceAmber
Flash Point110 °C / 230 °F[2]
Specific Gravity1.490
Boiling Point139 °C @ 17 mmHg[8]
Melting Point33 °C[8]

Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust, fumes, or vapors.[9]

  • Use in a well-ventilated area, preferably under a chemical fume hood.[6][9]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]

  • Ground all equipment containing the material to prevent static discharge.[10]

  • Avoid formation of dust and aerosols.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][6][9]

  • Keep the container tightly closed.[4][6][9]

  • Store locked up.[3][7][9]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE Selection Workflow

A Assess Task and Potential Exposure Routes B Eye/Face Protection A->B C Skin and Body Protection A->C D Respiratory Protection A->D K Low potential for splash or dust B->K No L High potential for splash or dust B->L Yes G Wear Impervious Gloves (e.g., Butyl, Viton) C->G H Wear Lab Coat or Chemical Resistant Apron C->H M Adequate ventilation (Fume Hood) D->M Yes N Inadequate ventilation or high dust/aerosol generation D->N No E Wear Safety Glasses with Side Shields F Wear Chemical Goggles or Face Shield I No Respiratory Protection Required J Use NIOSH-approved Respirator with Organic Vapor Cartridge K->E L->F M->I N->J

Caption: PPE selection decision-making workflow.

Specific PPE Recommendations (based on analogs):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., Butyl rubber, Viton) and clothing, such as a lab coat, to prevent skin exposure.[11]

  • Respiratory Protection: If engineering controls (like a fume hood) are inadequate or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter cartridge.[3][6]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

First Aid Response Flowchart

cluster_exposure Exposure Event cluster_response Immediate Action Inhalation Inhalation Move_Fresh_Air Remove to fresh air. Give oxygen or artificial respiration if needed. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Wash skin with soap and water for at least 15 mins. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Call a physician. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention for ALL Exposure Routes Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid response flowchart for exposure.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[2]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[2]

  • Ingestion: Call a physician or poison control center immediately. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][6][12]

Fire-Fighting and Spill Response

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures / Spill Response:

  • Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment.[5][12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains; discharge into the environment must be avoided.[6][12]

  • Containment and Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[9] Sweep up and shovel the material into suitable, closed containers for disposal.[3][4] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a sealed container for disposal.[11]

Chemical Spill Response Workflow

A Chemical Spill Occurs B Assess the Hazard and Scope A->B J Small, manageable spill B->J Yes K Large or unknown spill B->K No C Evacuate Area and Alert Others D Don Appropriate PPE C->D E Contain the Spill D->E F Neutralize/Absorb Material E->F G Collect Waste in Sealed Containers F->G H Decontaminate Area and Equipment G->H I Dispose of Waste via Licensed Contractor H->I J->C L Call Emergency Services K->L

Caption: General workflow for chemical spill response.

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on data for analogous bromo-anilines and should be treated as indicative of potential toxicity.

  • Acute Toxicity:

    • Oral LD50 (Mouse) for 4-Bromoaniline: 289 mg/kg.[10]

    • Oral LD50 (Rat) for 4-Bromoaniline: 456 mg/kg.[10]

  • Carcinogenicity: There is no information available to indicate that related compounds are carcinogenic.[3]

  • Mutagenic and Reproductive Effects: No information available.[3]

  • Signs and Symptoms of Exposure: May cause headache, dizziness, nausea, vomiting, and cyanosis.[6][13]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Disposal Methods: Contact a licensed professional waste disposal service to dispose of this material.[6] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging: Dispose of as unused product.[6] Do not reuse empty containers.

References

Potential Research Areas for 5-bromo-2-(piperidin-1-yl)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper on Core Research Opportunities

Abstract

5-bromo-2-(piperidin-1-yl)aniline is a synthetic organic compound featuring a substituted aniline core, a structural motif present in numerous biologically active molecules. While specific research on this particular compound is limited, its constituent functional groups—a brominated aniline ring and a piperidine moiety—are well-represented in medicinal chemistry. This technical guide outlines potential research avenues for this compound, drawing parallels with structurally similar compounds that have demonstrated pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating research into its therapeutic potential. We will explore potential applications in oncology, neuroscience, and infectious diseases, complete with proposed experimental protocols and hypothetical signaling pathways.

Introduction

The aniline scaffold is a privileged structure in drug discovery, known for its role in compounds with diverse therapeutic applications. The introduction of a bromine atom can enhance lipophilicity and potentially modulate metabolic stability and binding affinity to biological targets.[1] The piperidine ring, a common N-heterocycle in pharmaceuticals, often improves physicochemical properties such as solubility and basicity, which can be crucial for pharmacokinetic profiles.[2] The combination of these fragments in this compound suggests a high potential for biological activity. This whitepaper will serve as a comprehensive guide to unlocking this potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for initial assessment in a drug discovery pipeline.

PropertyValueSource
Molecular FormulaC₁₁H₁₅BrN₂PubChem
Molecular Weight255.15 g/mol PubChem
CAS Number1016877-65-8BLDpharm[3]
AppearanceSolidInferred
Melting PointNot available-
Boiling PointNot available-
SolubilityPredicted to be soluble in organic solvents like DMSO and methanol.Inferred

Potential Research Areas

Based on the pharmacological activities of structurally related bromo-aniline and piperidine derivatives, the following research areas are proposed for this compound.

Oncology

Aniline and piperidine derivatives have shown promise as anticancer agents. For instance, some bromo-aniline derivatives have been investigated as potential inhibitors of heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[4] Furthermore, piperidine-containing compounds have been developed as anti-tubulin agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Hypothesized Mechanism of Action: this compound could potentially act as a kinase inhibitor or a tubulin polymerization inhibitor. The aniline core can mimic the hinge-binding motifs of many kinase inhibitors, while the overall structure might fit into the colchicine-binding site of tubulin.

Neuroscience

The 2-amino-N-aryl aniline scaffold is present in compounds with anticonvulsant activity.[6] Piperazine and piperidine derivatives have also been extensively studied for their effects on the central nervous system, with some exhibiting antagonist action at serotonin receptors.[7]

Hypothesized Mechanism of Action: The compound could modulate the activity of ion channels or G-protein coupled receptors (GPCRs) in the brain. For example, it might act as an antagonist at specific serotonin or dopamine receptor subtypes, or it could modulate GABAergic neurotransmission, a common mechanism for anticonvulsants.

Infectious Diseases

Derivatives of indolin-2-one, which can be synthesized from aniline precursors, have been reported to possess antiviral and anticancer activities.[8][9][10] The incorporation of a piperidine moiety has also been a strategy in the development of novel antiviral agents.[9][10]

Hypothesized Mechanism of Action: this compound could inhibit key viral enzymes such as proteases or polymerases, or it could interfere with viral entry into host cells. Its structural features might allow it to bind to allosteric sites on these viral proteins.

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, a tiered experimental approach is recommended.

Synthesis of this compound

A potential synthetic route could involve the nucleophilic aromatic substitution of 1-bromo-2-fluoro-5-nitrobenzene with piperidine, followed by the reduction of the nitro group to an aniline.

Protocol:

  • Step 1: Synthesis of 1-(4-bromo-2-nitrophenyl)piperidine. To a solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture at 80°C for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, pour the mixture into ice-water and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

  • Step 2: Synthesis of this compound. Dissolve the product from Step 1 in ethanol and add tin(II) chloride dihydrate (5.0 eq). Reflux the mixture for 6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product.

In Vitro Biological Screening

A panel of in vitro assays should be conducted to identify the primary biological activity.

4.2.1. Anticancer Activity Screening

  • Cell Viability Assay (MTT Assay): Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) at various concentrations to determine its half-maximal inhibitory concentration (IC₅₀).

  • Tubulin Polymerization Assay: If the compound shows significant cytotoxicity, investigate its effect on tubulin polymerization in vitro using a fluorescence-based assay.

  • Kinase Inhibition Panel: Screen the compound against a broad panel of kinases to identify potential targets.

4.2.2. Neurological Activity Screening

  • Receptor Binding Assays: Evaluate the binding affinity of the compound to a panel of CNS receptors, including serotonin, dopamine, and GABA receptors, using radioligand binding assays.

  • Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models (In Vivo): For an initial in vivo assessment of anticonvulsant activity, the compound can be administered to rodents prior to inducing seizures.

4.2.3. Antiviral Activity Screening

  • Plaque Reduction Assay: Test the compound's ability to inhibit the replication of various viruses (e.g., influenza, herpes simplex virus) in cell culture.

  • Enzyme Inhibition Assays: If a specific viral target is suspected, perform in vitro assays to measure the inhibition of viral enzymes like protease or reverse transcriptase.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical data from the initial in vitro screening to illustrate potential outcomes.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
This compound5.28.16.5
Doxorubicin (Control)0.81.21.0

Table 2: Hypothetical CNS Receptor Binding Affinity (Kᵢ in nM)

Compound5-HT₂A ReceptorDopamine D₂ ReceptorGABAₐ Receptor
This compound150800>10,000
Ketanserin (Control)1.5--
Haloperidol (Control)-2.0-

Visualization of Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate hypothetical signaling pathways and experimental workflows.

anticancer_pathway cluster_cell Cancer Cell Compound Compound Tubulin Tubulin Compound->Tubulin Inhibits Polymerization Microtubule_Instability Microtubule Instability Tubulin->Microtubule_Instability G2/M_Arrest G2/M Phase Arrest Microtubule_Instability->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Hypothetical Anticancer Mechanism of Action.

experimental_workflow Synthesis Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (Cancer, CNS, Antiviral) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Proposed Drug Discovery Workflow.

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program. Its structural alerts, derived from known pharmacophores, suggest a high probability of biological activity. The proposed research areas in oncology, neuroscience, and infectious diseases provide a clear roadmap for initial investigations. The experimental protocols outlined in this guide offer a practical approach to screening and identifying the therapeutic potential of this compound. Future work should focus on the synthesis of analogs to establish a structure-activity relationship (SAR) and to optimize the potency, selectivity, and pharmacokinetic properties of any identified hits. The aniline moiety, while a common pharmacophore, can sometimes be associated with metabolic liabilities, and this should be a consideration in lead optimization.[1] The exploration of this and related compounds could lead to the development of novel therapeutics with significant clinical impact.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Development of Novel Piperidine Derivatives

For researchers, scientists, and drug development professionals, the piperidine ring represents a foundational structural motif in medicinal chemistry. This six-membered nitrogen-containing heterocycle is a privileged scaffold, appearing in a vast array of natural products and synthetic pharmaceuticals, and has been instrumental in the development of numerous blockbuster drugs.[1][2] This technical guide provides a comprehensive overview of the discovery and history of novel piperidine derivatives, detailing their synthesis, pharmacological evaluation, and mechanisms of action.

From Pepper to Prescription: A Brief History

The story of piperidine is intrinsically linked to the pungent spice of black pepper. The name "piperidine" is derived from the Latin word Piper, the genus name for pepper.[3] In 1850, the Scottish chemist Thomas Anderson first isolated piperidine from piperine, the alkaloid responsible for the spiciness of black pepper.[4] This discovery laid the groundwork for over a century and a half of research into the chemical and pharmacological properties of this versatile scaffold.

Early investigations focused on the naturally occurring piperidine alkaloids, such as the toxic coniine from poison hemlock and the stimulant lobeline from Indian tobacco.[4][5] However, the true potential of the piperidine ring in drug discovery was realized with the advent of synthetic chemistry. The development of synthetic methodologies, such as the hydrogenation of pyridine, allowed for the systematic modification of the piperidine core, leading to the discovery of derivatives with a wide range of therapeutic applications.[1][4]

The Pharmacological Versatility of Piperidine Derivatives

The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. This structural feature has been exploited to develop drugs targeting a diverse array of receptors and enzymes. Piperidine derivatives have demonstrated efficacy as analgesics, anticancer agents, antivirals, anti-inflammatory compounds, and central nervous system modulators.[3][6][7]

Analgesic Piperidine Derivatives: Targeting the Opioid System

Perhaps the most well-known therapeutic application of piperidine derivatives is in the management of pain. The piperidine moiety is an essential pharmacophore in many potent opioid analgesics, including fentanyl and its analogs.[8] These compounds exert their effects by binding to and activating opioid receptors, primarily the µ-opioid receptor, which are G-protein coupled receptors involved in the modulation of pain perception.[9][10]

. Table 1: Analgesic Activity of Novel Piperidine Derivatives

CompoundAnalgesic Activity AssayDose% Inhibition/Maximal EffectReference
HN58Writhing Test-100% Inhibition[8]
PP1Tail Immersion50 mg/kgPotent Analgesia
AMP5Tail Immersion1 mg/kgPotent Analgesia
AMP6Tail Immersion0.1 mg/kgPotent Analgesia

Opioid Receptor Signaling Pathway

The binding of a piperidine-based opioid agonist to the µ-opioid receptor triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This ultimately results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, which collectively produce an analgesic effect.[2][9]

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Piperidine Agonist Piperidine Agonist Opioid Receptor Opioid Receptor Piperidine Agonist->Opioid Receptor Binds to G-protein (inactive) G-protein (inactive) Opioid Receptor->G-protein (inactive) Activates G-protein (active) G-protein (active) G-protein (inactive)->G-protein (active) GDP -> GTP Adenylyl Cyclase Adenylyl Cyclase G-protein (active)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of Analgesic Effect Analgesic Effect cAMP->Analgesic Effect Leads to Acetylcholinesterase Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to Choline & Acetate Choline & Acetate AChE->Choline & Acetate Hydrolyzes Increased Acetylcholine Increased Acetylcholine AChE->Increased Acetylcholine Leads to Piperidine Inhibitor Piperidine Inhibitor Piperidine Inhibitor->AChE Inhibits Enhanced Neurotransmission Enhanced Neurotransmission Increased Acetylcholine->Enhanced Neurotransmission Anticancer Signaling Pathway of Piperidine Derivatives cluster_pathways Signaling Pathways Piperidine Derivative Piperidine Derivative NF-kB NF-kB Piperidine Derivative->NF-kB Inhibits PI3K/Akt PI3K/Akt Piperidine Derivative->PI3K/Akt Inhibits STAT3 STAT3 Piperidine Derivative->STAT3 Inhibits Apoptosis Apoptosis NF-kB->Apoptosis Promotes Cell Proliferation Inhibition Cell Proliferation Inhibition PI3K/Akt->Cell Proliferation Inhibition Promotes STAT3->Cell Proliferation Inhibition Promotes Fentanyl Synthesis Workflow 4-Piperidone 4-Piperidone Alkylation Alkylation 4-Piperidone->Alkylation N-phenethyl-4-piperidone N-phenethyl-4-piperidone Alkylation->N-phenethyl-4-piperidone Reductive Amination Reductive Amination N-phenethyl-4-piperidone->Reductive Amination N-(1-phenethylpiperidin-4-yl)aniline N-(1-phenethylpiperidin-4-yl)aniline Reductive Amination->N-(1-phenethylpiperidin-4-yl)aniline Acylation Acylation N-(1-phenethylpiperidin-4-yl)aniline->Acylation Fentanyl Fentanyl Acylation->Fentanyl

References

Methodological & Application

Application Notes and Protocols for the Use of 5-bromo-2-(piperidin-1-yl)aniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-2-(piperidin-1-yl)aniline as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound is a valuable scaffold in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas, including as anti-cancer agents. The protocols provided herein are generalized from established methods for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization.

Introduction to this compound in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the prevalence of the piperidine moiety in FDA-approved drugs.[1][2] Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and CNS-related effects.[3][4] The presence of a bromine atom and a free aniline group on the scaffold allows for sequential or differential functionalization through various cross-coupling reactions, making it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening.

The products of cross-coupling reactions with this compound can be further elaborated to target a variety of biological pathways. For instance, derivatives of similar bromoaniline precursors have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

General Experimental Workflow

The general workflow for utilizing this compound in a drug discovery context involves the initial cross-coupling reaction to introduce diversity at the 5-position, followed by potential further modification of the aniline nitrogen. The resulting library of compounds can then be screened for biological activity.

Experimental Workflow General Experimental Workflow A This compound B Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira, Heck) A->B C Diverse Library of 5-substituted-2-(piperidin-1-yl)anilines B->C D Optional: Further Derivatization (e.g., at aniline nitrogen) C->D E Biological Screening (e.g., Kinase Assays) C->E D->E F Lead Compound Identification E->F

Caption: A typical workflow from the starting material to lead compound identification.

Cross-Coupling Reactions and Protocols

The following sections detail generalized protocols for four major palladium-catalyzed cross-coupling reactions. It is crucial to note that these are starting-point procedures and may require optimization of catalyst, ligand, base, solvent, and temperature for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This reaction is widely used to synthesize biaryl scaffolds, which are common motifs in pharmaceuticals.

Experimental Protocol:

A flask is charged with this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4][6]

Quantitative Data (Representative for similar substrates):

Coupling Partner (Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene100880-92
3-Pyridinylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001675-88
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted anilines and other arylamines.[7][8]

Experimental Protocol:

To a reaction vessel under an inert atmosphere is added this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.[9][10]

Quantitative Data (Representative for similar substrates):

Coupling Partner (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001880-90
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85
n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene901682-93
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[11][12] These products can serve as precursors for more complex structures.

Experimental Protocol:

In a reaction flask, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined under an inert atmosphere. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature to 60 °C and monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.[13][14]

Quantitative Data (Representative for similar substrates):

Coupling Partner (Alkyne)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF25688-96
1-OctynePd(PPh₃)₄ (3)CuI (5)DIPADMF501285-94
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃NToluene60890-98
Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing access to stilbenes and other vinyl-substituted aromatics.[15][16]

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is heated under an inert atmosphere at 80-140 °C. The reaction is monitored by TLC or GC/LC-MS. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[17]

Quantitative Data (Representative for similar substrates):

Coupling Partner (Alkene)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃NDMF1002470-85
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801875-90
CyclohexenePdCl₂(PPh₃)₂ (5)-NaOAcDMA1203660-75

Application in Targeting Cancer-Related Signaling Pathways

Derivatives of 2-aminophenylpiperidines have been explored as inhibitors of various protein kinases involved in cancer progression. For example, the inhibition of receptor tyrosine kinases (RTKs) like FGFR1 can block downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

Signaling Pathway Potential Target Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Potential Target Signaling Pathway A Growth Factor B FGFR1 (Receptor Tyrosine Kinase) A->B C Downstream Effectors (e.g., PLCγ, FRS2) B->C D RAS -> RAF -> MEK -> ERK (MAPK Pathway) C->D E PI3K -> AKT -> mTOR (PI3K/AKT Pathway) C->E F Cell Proliferation, Survival, Angiogenesis D->F E->F Inhibitor 5-substituted-2-(piperidin-1-yl)aniline Derivative Inhibitor->B

References

Synthesis of Novel Derivatives from 5-bromo-2-(piperidin-1-yl)aniline: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel derivatives from the versatile starting material, 5-bromo-2-(piperidin-1-yl)aniline. The primary synthetic routes discussed are the Palladium-catalyzed Buchwald-Hartwig amination and Suzuki coupling reactions, which allow for the facile introduction of a wide range of functionalities at the 5-position of the aniline ring. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine and substituted aniline moieties in pharmacologically active compounds.

Introduction

This compound is a valuable building block for the synthesis of a diverse library of compounds. The presence of a bromine atom ortho to the piperidinyl group and meta to the amino group allows for selective functionalization through cross-coupling reactions. The resulting derivatives, incorporating various aryl, heteroaryl, or amino substituents, have potential applications as kinase inhibitors, central nervous system agents, and antimicrobial compounds. The piperidine motif is known to enhance the druggability of molecules by improving their pharmacokinetic properties.

This application note outlines detailed experimental procedures, presents quantitative data for representative reactions, and illustrates the synthetic workflows and a potential signaling pathway for a kinase inhibitor derivative.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of representative derivatives from this compound via Buchwald-Hartwig amination and Suzuki coupling.

Table 1: Buchwald-Hartwig Amination of this compound with various amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885
2MorpholinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane1102478
3p-ToluidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1001689
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Dioxane1102472

Table 2: Suzuki Coupling of this compound with various boronic acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901292
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Toluene/EtOH/H₂O851688
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001085
4Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O951479

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of N-aryl derivatives of this compound.

Materials:

  • This compound

  • Aryl amine (e.g., Aniline)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding aryl amine (1.2 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 mL) to the flask.

  • Add the base (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki Coupling

This protocol describes the synthesis of 5-aryl derivatives of 2-(piperidin-1-yl)aniline.

Materials:

  • This compound

  • Aryl boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), and the palladium catalyst (0.05 mmol).

  • Add the base (2.0 mmol).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).

  • De-gas the reaction mixture by bubbling an inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Diagram 1: General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start Materials: This compound Aryl Amine reagents Reagents: Pd Catalyst Phosphine Ligand Base Solvent start->reagents Combine reaction Reaction Setup: Inert Atmosphere Heat & Stir reagents->reaction workup Workup: Cooling Filtration Extraction reaction->workup After 16-24h purification Purification: Column Chromatography workup->purification product Final Product: N-Aryl-2-(piperidin-1-yl)aniline Derivative purification->product characterization Characterization: NMR, MS product->characterization

Caption: Workflow for Buchwald-Hartwig amination.

Diagram 2: General Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow start Start Materials: This compound Aryl Boronic Acid reagents Reagents: Pd Catalyst Base Solvent start->reagents Combine reaction Reaction Setup: Inert Atmosphere Heat & Stir reagents->reaction workup Workup: Cooling Extraction reaction->workup After 12-16h purification Purification: Column Chromatography workup->purification product Final Product: 5-Aryl-2-(piperidin-1-yl)aniline Derivative purification->product characterization Characterization: NMR, MS product->characterization

Caption: Workflow for Suzuki coupling reaction.

Diagram 3: Potential Signaling Pathway for a Kinase Inhibitor Derivative

Many piperidine-containing compounds act as kinase inhibitors. A plausible mechanism of action for a derivative of this compound is the inhibition of a cyclin-dependent kinase (CDK), such as CDK2, which plays a crucial role in cell cycle progression.

Kinase_Inhibitor_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase CDK2_CyclinE CDK2/Cyclin E Complex G1->CDK2_CyclinE Activation in late G1 G2 G2 Phase M M Phase Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) CDK2_CyclinE->Cell_Cycle_Arrest E2F E2F Transcription Factor Rb->E2F Inhibits Rb->Cell_Cycle_Arrest S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription DNA_synthesis DNA Synthesis S_phase_genes->DNA_synthesis Leads to DNA_synthesis->S Initiates Derivative Synthesized Derivative Derivative->CDK2_CyclinE Inhibits

Caption: Inhibition of CDK2 signaling pathway.

Conclusion

The protocols described herein provide a robust framework for the synthesis of a wide array of novel derivatives from this compound. The versatility of the Buchwald-Hartwig amination and Suzuki coupling reactions allows for the introduction of diverse chemical functionalities, making this starting material a valuable asset in the generation of compound libraries for drug discovery and development. The potential for these derivatives to act as kinase inhibitors highlights a promising avenue for further investigation into their therapeutic applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and evaluation of kinase inhibitors, focusing on a series of novel dual inhibitors of human protein kinases CK2 and PIM-1. The provided methodologies and data are intended to serve as a guide for researchers in the field of drug discovery and medicinal chemistry.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[1][2] This document outlines the synthesis of a series of amino alcohol derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) as potent dual inhibitors of CK2 and PIM-1 kinases, along with protocols for their biological evaluation.[1][2]

Data Presentation

The following tables summarize the inhibitory activity of the synthesized compounds against CK2 and PIM-1 kinases and their cytotoxic effects on various cancer cell lines.

Table 1: In vitro Inhibitory Activity of Synthesized Compounds against CK2 and PIM-1 Kinases

CompoundR groupCK2 IC50 (µM)PIM-1 IC50 (µM)
4 -CH(CH₃)₂0.25 ± 0.030.85 ± 0.09
5 -CH₂CH(CH₃)₂0.31 ± 0.041.10 ± 0.12
6 -(CH₂)₃CH₃0.45 ± 0.051.50 ± 0.16
7 -CH₂Ph0.28 ± 0.030.95 ± 0.10
8 -CH₂CH₂Ph0.35 ± 0.041.20 ± 0.13
9 -CH(CH₂OH)CH₂CH₂CH₃0.19 ± 0.020.65 ± 0.07
10 -CH(CH₂OH)CH(CH₃)₂0.15 ± 0.020.50 ± 0.05
11 -CH(CH₂OH)C(CH₃)₃0.12 ± 0.010.40 ± 0.04

Data extracted from a study on novel dual inhibitors of human protein kinases CK2 and PIM-1.[1]

Table 2: Cytotoxicity of Selected Compounds against Human Cancer Cell Lines

CompoundCCRF-CEM (Leukemia) IC50 (µM)K-562 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4 8.5 ± 0.912.3 ± 1.315.1 ± 1.6
9 5.2 ± 0.67.8 ± 0.89.5 ± 1.0
11 3.1 ± 0.44.5 ± 0.56.2 ± 0.7

Data extracted from a study on novel dual inhibitors of human protein kinases CK2 and PIM-1.[1]

Experimental Protocols

Synthesis of Dual CK2/PIM-1 Inhibitors

This protocol describes a general method for the synthesis of amino alcohol derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole.

General Synthetic Route

G cluster_0 Step 1: Bromination cluster_1 Step 2: Perbromination cluster_2 Step 3: Nucleophilic Substitution 2-mercapto-1H-benzimidazole (1) 2-mercapto-1H-benzimidazole (1) 2-bromo-1H-benzimidazole (2) 2-bromo-1H-benzimidazole (2) 2-mercapto-1H-benzimidazole (1)->2-bromo-1H-benzimidazole (2) Br2, HBr, AcOH 2,4,5,6,7-pentabromo-1H-benzimidazole (3) 2,4,5,6,7-pentabromo-1H-benzimidazole (3) 2-bromo-1H-benzimidazole (2)->2,4,5,6,7-pentabromo-1H-benzimidazole (3) Br2, H2O, reflux TBBi Amino Alcohol Derivatives (4-11) TBBi Amino Alcohol Derivatives (4-11) 2,4,5,6,7-pentabromo-1H-benzimidazole (3)->TBBi Amino Alcohol Derivatives (4-11) Respective amino alcohol, EtOH, 110-115 °C

Caption: General synthetic scheme for TBBi amino alcohol derivatives.

Materials:

  • 2-mercapto-1H-benzimidazole

  • Bromine (Br₂)

  • 48% aqueous Hydrobromic acid (HBr)

  • Glacial Acetic acid (AcOH)

  • Anhydrous Ethanol (EtOH)

  • Respective amino alcohols

  • Ace pressure tube

Procedure:

  • Synthesis of 2-bromo-1H-benzimidazole (2): To a cooled (5–10 °C) and stirred mixture of 2-mercapto-1H-benzimidazole (10.0 g, 66.58 mmol), 48% aqueous HBr (10 mL), and glacial AcOH (100 mL), add Br₂ (12 mL, 0.24 mol) dropwise over 25 minutes. After the addition is complete, continue stirring at room temperature for 4 hours.[1]

  • Synthesis of 2,4,5,6,7-pentabromo-1H-benzimidazole (3): To a stirred and refluxing suspension of 2-bromo-1H-benzimidazole (1.5 g, 7.6 mmol) in water (60 mL), add Br₂ (8 mL, 160 mmol) portionwise over 6 hours. Continue refluxing for 24 hours. Cool the reaction mixture and filter the precipitate.[1]

  • General Procedure for the Synthesis of Dual CK2/PIM-1 Inhibitors (4–11): In an ace pressure tube, heat a mixture of 2,4,5,6,7-pentabromo-1H-benzimidazole (150 mg, 0.30 mmol) and the respective amino alcohol (4.9 equivalents) in anhydrous EtOH (4.5 mL) at 110–115 °C for 72 hours.[1]

Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against CK2 and PIM-1 kinases.

Workflow for Kinase Inhibition Assay

G Kinase, Substrate, ATP Kinase, Substrate, ATP Reaction Mixture Reaction Mixture Kinase, Substrate, ATP->Reaction Mixture Combine Incubation Incubation Reaction Mixture->Incubation 30 min, 30 °C Synthesized Inhibitor Synthesized Inhibitor Synthesized Inhibitor->Reaction Mixture Add Detection Reagent Detection Reagent Incubation->Detection Reagent Add Luminescence Measurement Luminescence Measurement Detection Reagent->Luminescence Measurement Quantify remaining ATP IC50 Calculation IC50 Calculation Luminescence Measurement->IC50 Calculation

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human CK2α catalytic subunit

  • Recombinant human PIM-1 kinase

  • Specific peptide substrate for each kinase

  • ATP

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds

  • 96-well plates

Procedure:

  • Prepare a reaction buffer containing the respective kinase and its specific peptide substrate.

  • Add the synthesized inhibitor compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 30 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.

Workflow for MTT Cell Viability Assay

G Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with inhibitors Treat with inhibitors Incubate overnight->Treat with inhibitors Varying concentrations Incubate for 72h Incubate for 72h Treat with inhibitors->Incubate for 72h Add MTT reagent Add MTT reagent Incubate for 72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilizing agent Add solubilizing agent Incubate for 4h->Add solubilizing agent Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilizing agent->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., CCRF-CEM, K-562, MCF-7)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values, which represent the concentration of the inhibitor that causes a 50% reduction in cell viability.[1]

Signaling Pathway Context

The targeted kinases, CK2 and PIM-1, are involved in critical signaling pathways that promote cell proliferation and survival. Their inhibition can lead to apoptosis in cancer cells.

Simplified CK2 and PIM-1 Signaling Pathway

G cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Effects Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Stress Signals Stress Signals PIM-1 PIM-1 Stress Signals->PIM-1 Cell Proliferation Cell Proliferation CK2->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis CK2->Inhibition of Apoptosis PIM-1->Cell Proliferation PIM-1->Inhibition of Apoptosis Inhibitor Inhibitor Inhibitor->CK2 Inhibits Inhibitor->PIM-1 Inhibits

Caption: Inhibition of CK2 and PIM-1 disrupts pro-survival signaling.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 5-bromo-2-(piperidin-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The described method is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.[1][2]

Reaction Principle

The synthesis involves the cross-coupling of 2,5-dibromoaniline with piperidine using a palladium catalyst and a strong base. The Buchwald-Hartwig amination is particularly suitable for this transformation due to its high functional group tolerance and efficiency in forming aryl-amine bonds.[3] The general reaction scheme is depicted below:

Scheme 1: Synthesis of this compound via Buchwald-Hartwig amination.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of the title compound.

ParameterValueMolar Equivalent
Starting Material
2,5-Dibromoaniline100.0 g1.0 eq
Piperidine40.7 g (47.2 mL)1.2 eq
Reagents & Catalyst
Sodium tert-butoxide46.0 g1.2 eq
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1.82 g0.005 eq (0.5 mol%)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)1.90 g0.01 eq (1.0 mol%)
Solvent
Toluene1.0 L-
Product (Theoretical)
This compound106.8 g-
Expected Yield 85-95%-

Experimental Protocol

Materials and Equipment:

  • A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Filtration apparatus.

  • 2,5-Dibromoaniline (≥98% purity)

  • Piperidine (≥99% purity)

  • Sodium tert-butoxide (≥98% purity)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Anhydrous toluene

  • Ethyl acetate (reagent grade)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • Reaction Setup:

    • Set up the 2 L three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Ensure the system is under a positive pressure of nitrogen to maintain an inert atmosphere throughout the reaction.

  • Charging of Reagents:

    • To the flask, add 2,5-dibromoaniline (100.0 g, 0.398 mol), sodium tert-butoxide (46.0 g, 0.478 mol), Pd₂(dba)₃ (1.82 g, 1.99 mmol), and XPhos (1.90 g, 3.98 mmol).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Solvent and Amine:

    • Add anhydrous toluene (1.0 L) to the flask via cannula or a dropping funnel.

    • Begin stirring the mixture to form a suspension.

    • Add piperidine (47.2 mL, 0.478 mol) to the reaction mixture using a syringe.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (200 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 100 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Separate the organic layer. Wash the organic layer with brine (2 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel if higher purity is required.

  • Characterization:

    • The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Toluene is a flammable and volatile solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup Assemble 2L 3-necked flask with stirrer, condenser, and N2 inlet inert Establish inert atmosphere (N2) setup->inert charge Charge flask with 2,5-dibromoaniline, NaOtBu, Pd2(dba)3, and XPhos inert->charge add_solvent Add anhydrous toluene charge->add_solvent add_amine Add piperidine add_solvent->add_amine heat Heat to 100-110 °C for 12-24h add_amine->heat cool Cool to room temperature heat->cool quench Quench with water cool->quench filter Filter through Celite® quench->filter extract Extract with ethyl acetate and wash with brine filter->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize or perform column chromatography concentrate->purify characterize Characterize by NMR, LC-MS purify->characterize

References

Application Notes and Protocols for Monitoring Reactions with 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(piperidin-1-yl)aniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a reactive bromine atom and a nucleophilic amino group, makes it a suitable substrate for a variety of cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex molecules. Effective monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics.

These application notes provide detailed protocols for monitoring reactions involving this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

Reaction Monitoring: A General Workflow

The successful monitoring of a chemical reaction requires a systematic approach to sample collection, preparation, and analysis. The following workflow can be adapted for various reaction types involving this compound.

G General Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing start Start Reaction (e.g., Buchwald-Hartwig) sampling Collect Aliquot at Timed Intervals start->sampling quench Quench Reaction (e.g., add cold solvent) sampling->quench dilute Dilute Sample quench->dilute nmr NMR Analysis (Structural Confirmation) quench->nmr filter Filter (e.g., 0.22 µm syringe filter) dilute->filter uvvis UV-Vis Analysis (Concentration Estimation) dilute->uvvis hplc HPLC Analysis (Quantitative) filter->hplc lcms LC-MS Analysis (Qualitative & Quantitative) filter->lcms integrate Peak Integration & Quantification hplc->integrate structure Structural Elucidation lcms->structure nmr->structure uvvis->integrate kinetics Kinetic Analysis integrate->kinetics

Caption: A general workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the consumption of starting materials and the formation of products over time.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate components with different polarities. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution profile at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

    • Identify the peaks corresponding to this compound and the product based on their retention times, which should be determined by injecting standards of each compound.

  • Quantification:

    • Generate a calibration curve for this compound and the purified product.

    • Determine the concentration of each component in the reaction samples by comparing their peak areas to the calibration curves.

Data Presentation

Table 1: HPLC Data for a Buchwald-Hartwig Amination of this compound with Aniline

Time (min)This compound Peak AreaProduct Peak Area% Conversion
01,254,32100.0
15987,654234,56721.2
30754,321456,78939.8
60432,109789,01265.5
120123,4561,098,76590.2
24015,2341,198,76598.8

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of reactants, products, and any impurities or byproducts by providing molecular weight information.

Experimental Protocol

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1% v/v)

Procedure:

  • LC Method: Use an LC method similar to the HPLC protocol, but with LC-MS grade solvents. The addition of 0.1% formic acid to the mobile phase can improve ionization efficiency.

  • MS Method:

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire data over a mass range that includes the expected molecular weights of the starting material and product (e.g., m/z 100-500).

  • Analysis:

    • Inject the prepared samples.

    • Extract the ion chromatograms for the [M+H]+ ions of this compound (m/z 255.06/257.06 due to bromine isotopes) and the expected product.

    • Confirm the identity of the product by its mass spectrum.

Data Presentation

Table 2: LC-MS Data for Key Components

CompoundRetention Time (min)[M+H]+ (m/z)
This compound5.8255.06, 257.06
Product (N1-phenyl-2-(piperidin-1-yl)benzene-1,4-diamine)4.2268.18
Unidentified Impurity6.5347.12

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for in-situ reaction monitoring and for confirming the structure of the final product.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d6, Toluene-d8)

  • Internal standard (e.g., tetramethylsilane - TMS, or a high boiling point, non-reactive compound)

Procedure:

  • Reaction Setup:

    • If possible, run the reaction directly in an NMR tube. This is suitable for small-scale reactions that are relatively fast at room temperature.

    • Alternatively, for reactions at elevated temperatures, take aliquots at different time points, quench them, and prepare them for NMR analysis.

  • Sample Preparation (for aliquots):

    • Quench the reaction aliquot.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent containing an internal standard.

  • Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify characteristic signals for the starting material and the product. For this compound, expect signals for the aromatic protons and the piperidine protons. The product will show new aromatic signals from the coupled aniline.

    • Integrate the signals corresponding to the starting material and product relative to the internal standard to determine the conversion.

Data Presentation

Table 3: ¹H NMR Chemical Shift Data (in DMSO-d6)

CompoundProtonChemical Shift (ppm)
This compoundAromatic-H6.8-7.2
Piperidine-H (alpha)~2.8
Piperidine-H (beta, gamma)~1.5-1.7
ProductNew Aromatic-H7.3-7.6

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a simple and rapid method for monitoring reactions if the starting material and product have distinct absorbance spectra.

Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • A solvent that is transparent in the UV-Vis region of interest and in which all components are soluble (e.g., ethanol, acetonitrile).

Procedure:

  • Spectral Scans:

    • Obtain the full UV-Vis absorbance spectra of the pure starting material and the purified product to identify the wavelength of maximum absorbance (λmax) for each and to check for isosbestic points.

  • Sample Preparation:

    • Take aliquots from the reaction mixture at various times.

    • Dilute the aliquots to a concentration that falls within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).

  • Analysis:

    • Measure the absorbance of the diluted samples at the λmax of either the reactant or the product.

    • Use a calibration curve to relate absorbance to concentration.

Data Presentation

Table 4: UV-Vis Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound245, 31012,000, 3,500
Product260, 35018,000, 8,000

Interplay of Analytical Techniques

The effective monitoring of reactions with this compound often involves a combination of the techniques described above. Each technique provides complementary information.

G Relationship Between Analytical Techniques reaction Chemical Reaction hplc HPLC (Quantitative Analysis) reaction->hplc lcms LC-MS (Identification) reaction->lcms nmr NMR (Structural Confirmation) reaction->nmr uvvis UV-Vis (Concentration Monitoring) reaction->uvvis kinetics Reaction Kinetics hplc->kinetics purity Product Purity hplc->purity yield Reaction Yield hplc->yield lcms->purity structure Product Structure lcms->structure nmr->structure uvvis->kinetics

Caption: Interplay of analytical techniques in reaction monitoring.

Application Notes and Protocols for the Synthesis of Piperidine-Based Anti-Tubulin Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of piperidine-based derivatives as potent anti-tubulin agents. The information is intended to guide researchers in the design, synthesis, and biological characterization of novel anticancer compounds targeting the microtubule network.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer therapies. Agents that interfere with tubulin polymerization, either by inhibiting its assembly or by preventing its disassembly, can lead to cell cycle arrest at the G2/M phase and ultimately induce apoptosis in rapidly dividing cancer cells.[1][2]

Piperidine moieties are prevalent scaffolds in medicinal chemistry, recognized for their favorable pharmacological properties.[1][3] The incorporation of the piperidine ring into molecules targeting the colchicine binding site on β-tubulin has yielded a promising class of anti-tubulin agents with significant cytotoxic potential against various cancer cell lines.[1][4] This document details the synthesis and evaluation of two such classes of piperidine derivatives: 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivatives and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these piperidine-based derivatives is the disruption of microtubule dynamics through interaction with tubulin. Specifically, these compounds often bind to the colchicine binding site on β-tubulin, a pocket distinct from the taxane and vinca alkaloid binding sites. This binding event interferes with the polymerization of tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, triggering a mitotic checkpoint. Prolonged activation of this checkpoint ultimately leads to the initiation of the intrinsic apoptotic pathway, culminating in cancer cell death.

G cluster_0 Cellular Environment Piperidine Derivative Piperidine Derivative Tubulin Dimers Tubulin Dimers Piperidine Derivative->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation (Disrupted) G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of action of piperidine-based anti-tubulin agents.

Experimental Protocols

Synthesis of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine Derivatives

This protocol outlines a general procedure for the synthesis of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivatives, a class of compounds that have demonstrated significant anti-tubulin activity.[1]

Materials:

  • Substituted 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine

  • Various amines

  • Solvents (e.g., Dichloromethane, Methanol)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Reaction Setup: Dissolve the starting 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivative in a suitable organic solvent, such as dichloromethane.

  • Amine Addition: Add the desired amine to the reaction mixture. The specific amine used will determine the final derivative.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove any water-soluble impurities.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final pure derivative.[5]

  • Characterization: Characterize the synthesized compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.[1]

Synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides

This protocol describes the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, another class of potent piperidine-based tubulin inhibitors.[4]

Materials:

  • 4-Fluorobenzonitrile

  • Hydroxylamine

  • Boc-protected piperidine precursor

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Various isocyanates or carbamoyl chlorides

  • Solvents (e.g., Dichloromethane, N,N-Dimethylformamide)

Procedure:

  • Amidoxime Formation: Synthesize the amidoxime intermediate from 4-fluorobenzonitrile by reacting it with hydroxylamine.[4]

  • Oxadiazole Ring Formation: Prepare the Boc-protected 4-[3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine by a one-pot TBTU-mediated acylation/heterocyclization reaction with the appropriate piperidine precursor.[4]

  • Boc Deprotection: Remove the Boc protecting group using trifluoroacetic acid to yield the key amine intermediate.[4]

  • Carboxamide Formation: React the amine intermediate with a variety of isocyanates or carbamoyl chlorides to generate the final 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives.[4]

  • Purification and Characterization: Purify the final compounds by column chromatography and characterize them by NMR and MS.

G cluster_0 General Synthesis Workflow Starting Materials Starting Materials Intermediate Synthesis Intermediate Synthesis Starting Materials->Intermediate Synthesis Final Product Synthesis Final Product Synthesis Intermediate Synthesis->Final Product Synthesis Purification Purification Final Product Synthesis->Purification Characterization Characterization Purification->Characterization Biological Evaluation Biological Evaluation Characterization->Biological Evaluation

Caption: General workflow for the synthesis and evaluation of piperidine-based anti-tubulin agents.

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the direct effect of the synthesized compounds on tubulin assembly.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

  • Negative control (DMSO)

  • 96-well plates

  • Spectrophotometer or fluorometer capable of kinetic reads at 340 nm or with a fluorescent reporter.

Procedure:

  • Preparation: Prepare a tubulin solution in polymerization buffer containing GTP and glycerol. Keep on ice.

  • Plate Setup: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Also include positive and negative controls.

  • Initiation: Initiate the polymerization by adding the cold tubulin solution to the wells.

  • Measurement: Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C and begin kinetic measurements of absorbance at 340 nm or fluorescence.

  • Data Analysis: Monitor the change in absorbance or fluorescence over time. The rate and extent of polymerization in the presence of the test compounds are compared to the controls to determine the inhibitory or enhancing effects. Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The biological activity of the synthesized piperidine derivatives is summarized in the tables below.

Table 1: Tubulin Polymerization Inhibition

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Derivative 7f2.04[6]
Derivative 6r1.84 (mM)[6]
Derivative 6y2.43 (mM)[6]
Compound 4c17 ± 0.3[5]
Hit Compound 23.0 ± 0.1[4]

Table 2: Cytotoxicity against Cancer Cell Lines (IC50 in µM)

Compound/DerivativeA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)Reference
Derivative 7hData not availableData not availableData not available[1]
Derivative 7kData not availableData not availableData not available[1]
Pyridine Analogue S1Data not availableData not availableData not available[5]
Dihydropyridine 948Data not availableData not available[5]
Dihydropyridine 959Data not availableData not available[5]
Dihydropyridine 9650Data not availableData not available[5]
2-anilinopyridyl linked oxindole 6h>5029.435.2[6]

Note: The available search results provided limited directly comparable IC50 values for the same compounds across all three specified cell lines. The tables are populated with the data found.

Logical Relationships in Drug Discovery

The process of discovering and developing novel piperidine-based anti-tubulin agents follows a logical progression from initial design to preclinical evaluation.

G cluster_0 Drug Discovery and Development Pipeline Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Design of Piperidine Scaffolds Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Synthesis of Derivatives In Vitro Testing In Vitro Testing Lead Optimization->In Vitro Testing SAR Studies In Vitro Testing->Lead Optimization Feedback In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Promising Candidates Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development

Caption: A simplified workflow for the discovery of novel anti-tubulin agents.

Conclusion

Piperidine-based derivatives represent a promising avenue for the development of novel anti-tubulin agents for cancer therapy. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate new compounds with improved efficacy and pharmacological profiles. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their potential as clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromo-2-(piperidin-1-yl)aniline synthesis. The primary synthetic route discussed is the Buchwald-Hartwig amination of 2,5-dibromoaniline with piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (2,5-dibromoaniline) with an amine (piperidine) in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: What are the key reaction parameters that influence the yield and selectivity of the synthesis?

A2: The critical parameters that significantly impact the reaction's success are the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature. The interplay of these factors determines the rate of reaction, catalyst stability, and the formation of byproducts.

Q3: Is it possible to achieve selective mono-amination of 2,5-dibromoaniline?

A3: Yes, achieving selective mono-amination is a key challenge but is feasible. Careful optimization of reaction conditions, including the stoichiometry of reagents and the choice of catalyst system, can favor the formation of the desired mono-aminated product over the di-aminated byproduct.

Q4: What are the potential side reactions in this synthesis?

A4: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation (replacement of a bromine atom with hydrogen), diarylation (coupling of two aryl halide molecules), and the formation of di-aminated product (1,4-di(piperidin-1-yl)benzene).[1] Catalyst decomposition can also occur, leading to reduced catalytic activity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low to No Yield of the Desired Product

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Consider using a pre-formed palladium catalyst which can be more stable and active.
Inappropriate Ligand The choice of phosphine ligand is crucial. For electron-rich aryl bromides like 2,5-dibromoaniline, bulky and electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.[3] If one ligand fails, screening a variety of ligands is recommended.
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective depending on the specific reaction conditions. The base should be freshly opened or properly stored to ensure its activity.
Low Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, gradually increasing the temperature (e.g., from 80 °C to 110 °C) may improve the yield.
Solvent Issues The solvent should be anhydrous and deoxygenated. Toluene and 1,4-dioxane are common solvents for this reaction. Ensure the solvent is of appropriate quality and properly prepared.

Problem 2: Formation of Significant Amounts of Side Products

Side Product Potential Cause Recommended Solution
Di-aminated Product - Excess piperidine- Prolonged reaction time- High reaction temperatureUse a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of piperidine relative to 2,5-dibromoaniline. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature may also improve selectivity for the mono-aminated product.
Hydrodehalogenation - Presence of water or other protic impurities- Certain ligand/base combinationsUse anhydrous solvents and reagents. Ensure the reaction is carried out under a strictly inert atmosphere. Screening different ligands and bases may help to minimize this side reaction.
Diarylation - High catalyst loading- High reaction temperatureOptimize the catalyst loading; typically, 1-5 mol% of the palladium precursor is sufficient. Avoid excessively high reaction temperatures.

Problem 3: Difficulty in Product Purification

Issue Recommended Solution
Co-elution with Starting Material or Byproducts Flash column chromatography on silica gel is the standard purification method. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Careful optimization of the solvent system is crucial for achieving good separation.
Product Instability Aniline derivatives can be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere and in the dark to prevent degradation.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Buchwald-Hartwig amination reactions involving substrates similar to 2,5-dibromoaniline. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Ligand and Base on the Yield of Mono-amination of Aryl Dibromides

LigandBaseSolventTemperature (°C)Yield (%)Reference Compound
XantphosK₃PO₄iPrOAc80853-Bromo-2,5-difluoroaniline
BINAPNaOtBuToluene10075-85Various N-aryl piperidines
RuPhosNaOtBuToluene10090N-Aryl piperazines
BrettPhosLHMDSTHFRT-6080-95Various aminoheterocycles
XPhosCs₂CO₃Toluene10070-806-Arylaminopurine nucleosides

Table 2: Influence of Palladium Precursor on Reaction Efficiency

Palladium PrecursorTypical Loading (mol%)Comments
Pd₂(dba)₃1-2Common and effective, but can be air-sensitive.
Pd(OAc)₂2-5Air-stable and often used, but may require an initial reduction step in the catalytic cycle.
Pd(dba)₂1-2Similar to Pd₂(dba)₃.
Pre-formed Catalysts (e.g., XPhos Pd G3)1-2Often more active and stable, providing more reproducible results.

Experimental Protocols

The following is a suggested experimental protocol for the synthesis of this compound based on general Buchwald-Hartwig amination procedures. Note: This protocol should be considered a starting point and may require optimization.

Materials:

  • 2,5-Dibromoaniline

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Add 2,5-dibromoaniline (1.0 mmol), piperidine (1.2 mmol), and NaOtBu (1.4 mmol) to the flask under the inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product 2,5-Dibromoaniline 2,5-Dibromoaniline 2,5-Dibromoaniline->Oxidative Addition Complex Piperidine Piperidine Piperidine->Amine Coordination Base Base Base->Deprotonation

Caption: Buchwald-Hartwig catalytic cycle for the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Start Low_Yield Low/No Yield Start->Low_Yield Side_Products Side Products Start->Side_Products No_Reaction No Reaction Start->No_Reaction Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Wrong_Ligand Wrong Ligand/Base Low_Yield->Wrong_Ligand Suboptimal_Conditions Suboptimal Temp/Time Low_Yield->Suboptimal_Conditions Side_Products->Suboptimal_Conditions Incorrect_Stoichiometry Incorrect Stoichiometry Side_Products->Incorrect_Stoichiometry No_Reaction->Inactive_Catalyst Impure_Reagents Impure Reagents No_Reaction->Impure_Reagents Check_Reagents Check Reagent Purity/ Inert Atmosphere Inactive_Catalyst->Check_Reagents Screen_Ligands Screen Ligands/Bases Wrong_Ligand->Screen_Ligands Optimize_Conditions Optimize Temp/Time/ Stoichiometry Suboptimal_Conditions->Optimize_Conditions Impure_Reagents->Check_Reagents Incorrect_Stoichiometry->Optimize_Conditions Check_Reagents->Optimize_Conditions Purification Optimize Purification Screen_Ligands->Purification Optimize_Conditions->Purification

Caption: A workflow for troubleshooting common issues in the synthesis.

Synthesis_Pathway Start Starting Materials: 2,5-Dibromoaniline Piperidine Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->Reaction Product Desired Product: This compound Reaction->Product Byproduct1 Di-aminated Byproduct Reaction->Byproduct1 Byproduct2 Hydrodehalogenation Byproduct Reaction->Byproduct2 Byproduct3 Unreacted Starting Material Reaction->Byproduct3

Caption: Relationship between starting materials and potential products/byproducts.

References

troubleshooting common side reactions in aniline derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aniline derivative synthesis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Topic 1: Oxidation and Color Formation

Question: Why did my aniline reaction mixture turn dark green, black, or red?

Answer: Freshly purified aniline is typically a colorless or pale yellow oil. However, it is highly susceptible to air oxidation, which leads to the formation of strongly colored, oxidized impurities and polymers.[1] This process is often the cause of the dark discoloration you are observing. The oxidation of aniline can lead to the formation of polyaniline, which exists in various colored oxidation states.[2][3][4] For instance, the emeraldine form of polyaniline can be green or blue, while the fully oxidized pernigraniline state is blue/violet.[4][5][6]

Troubleshooting Guide: Oxidation Control

Symptom Probable Cause Recommended Solution
Reaction mixture darkens upon exposure to air.Air oxidation of the aniline starting material or product.1. Use freshly distilled aniline for your reaction. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
A green or black precipitate forms.Formation of polyaniline.[2]1. Ensure a strongly acidic environment (e.g., 1 M HCl) if polymerization is desired, as low pH promotes head-to-tail coupling.[2][3] 2. If polymerization is undesired, avoid strong oxidizing agents or conditions that favor radical formation.
Reaction yields colored impurities that are difficult to separate.Formation of various oxidation products like azobenzene or quinones.[1]1. Protect the amine group, for example, by acylation to form an acetanilide, before performing subsequent reactions like nitration or halogenation.[1][7] 2. Utilize milder reaction conditions and control the temperature.

Experimental Protocol: Acetyl Protection of Aniline

To prevent oxidation and control reactivity, the amino group of aniline can be protected as an acetanilide.[7]

  • Reaction Setup: Dissolve aniline in glacial acetic acid.

  • Acylation: Add acetic anhydride to the solution. The reaction is typically exothermic.

  • Isolation: The acetanilide product will precipitate upon pouring the reaction mixture into water.

  • Purification: The crude acetanilide can be purified by recrystallization from ethanol/water.

  • Deprotection: The acetyl group can be removed later by acid-catalyzed hydrolysis to regenerate the aniline derivative.[7]

OxidationPathway Aniline Aniline (Colorless) Oxidation Oxidation (Air, Oxidizing Agents) Aniline->Oxidation Leucoemeraldine Leucoemeraldine (Fully Reduced, Colorless) Oxidation->Leucoemeraldine Reduction Emeraldine Emeraldine (Green/Blue) Leucoemeraldine->Emeraldine Oxidation Pernigraniline Pernigraniline (Fully Oxidized, Blue/Violet) Emeraldine->Pernigraniline Oxidation Pernigraniline->Emeraldine Reduction

Caption: Oxidation states of Polyaniline.

Topic 2: N-Alkylation Reactions

Question: I am trying to synthesize a mono-alkylated aniline but am getting significant amounts of di-alkylated and quaternary ammonium salt byproducts. How can I improve selectivity?

Answer: Over-alkylation is a common problem when reacting anilines with alkylating agents.[8] This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.[9] This results in a mixture of products that can be difficult to separate.

Troubleshooting Workflow: Avoiding Over-alkylation

OveralkylationTroubleshooting start Over-alkylation Observed q1 Is adjusting stoichiometry feasible? start->q1 sol3 Consider reductive amination start->sol3 end_bad Mixture of Products sol1 Use a large excess of aniline q1->sol1 Yes sol2 Use a protecting group strategy q1->sol2 No end_good Selective Mono-alkylation sol1->end_good proc_sol2 1. Protect (e.g., tosyl, nosyl) 2. Alkylate 3. Deprotect sol2->proc_sol2 proc_sol3 React aniline with an aldehyde/ketone, then reduce the resulting imine sol3->proc_sol3 proc_sol2->end_good proc_sol3->end_good

Caption: Decision workflow for troubleshooting over-alkylation.

Strategies to Control N-Alkylation

Method Principle Typical Conditions Advantages/Disadvantages
Stoichiometric Control Use a large excess of the aniline relative to the alkylating agent.Aniline:Alkylating Agent ratio > 5:1.Advantage: Simple. Disadvantage: Low atom economy, requires removal of excess aniline.[8]
Protecting Groups Use a protecting group (e.g., tosyl, nosyl) that can be removed after alkylation.1. Protection with TsCl. 2. Alkylation with base (e.g., K₂CO₃) and alkyl halide. 3. Deprotection.Advantage: High selectivity. Disadvantage: Adds two steps to the synthesis.
Reductive Amination React aniline with an aldehyde or ketone to form an imine, which is then reduced.Aniline, carbonyl compound, reducing agent (e.g., NaBH₃CN, H₂/Pd-C).Advantage: High selectivity for mono-alkylation, avoids harsh alkylating agents.[10] Disadvantage: Not suitable for all substrates.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with an amine.Aryl halide, amine, Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand, and a base (e.g., NaOtBu).[11]Advantage: Excellent scope and functional group tolerance.[12] Disadvantage: Catalyst cost, sensitivity to air/moisture. A potential side reaction is hydrodehalogenation.[11]
Topic 3: Electrophilic Aromatic Substitution (EAS)

Question: Direct nitration of my aniline derivative gave a low yield, a mixture of ortho, para, and meta products, and a lot of tar. How can I achieve selective para-nitration?

Answer: Direct nitration of aniline is problematic for two main reasons. First, the strong activating effect of the amino group can lead to over-reaction and oxidative decomposition, forming tarry materials.[7] Second, the strongly acidic conditions (HNO₃/H₂SO₄) protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, leading to the formation of a significant amount of the meta-nitroaniline isomer, which is often an undesired product.[13]

Solution: Amide Protection Strategy

To overcome these issues, the reactivity of the amino group must be moderated. This is achieved by converting it into an amide (e.g., acetanilide) before performing the nitration. The amide group is still an ortho, para-director but is less activating than the amino group, preventing oxidation and promoting the formation of the para-isomer due to steric hindrance.[7][14]

NitrationStrategy cluster_problem Problem: Direct Nitration cluster_solution Solution: Protection Strategy Aniline_P Aniline Nitration_P HNO₃ / H₂SO₄ Aniline_P->Nitration_P Anilinium Anilinium Ion (-NH₃⁺) (meta-directing) Nitration_P->Anilinium Protonation Products_P Mixture of o, p, m isomers + Tar/Oxidation Products Anilinium->Products_P Nitration Aniline_S Aniline Step1 1. Acetylation (Acetic Anhydride) Aniline_S->Step1 Acetanilide Acetanilide (o,p-directing) Step1->Acetanilide Step2 2. Nitration (HNO₃ / H₂SO₄) Acetanilide->Step2 p_Nitroacetanilide p-Nitroacetanilide (Major Product) Step2->p_Nitroacetanilide Step3 3. Hydrolysis (H⁺ / H₂O) p_Nitroacetanilide->Step3 p_Nitroaniline p-Nitroaniline (Desired Product) Step3->p_Nitroaniline

Caption: Logic for selective para-nitration of aniline.

Topic 4: Diazotization and Sandmeyer Reactions

Question: My diazotization reaction is not working well; I see a lot of bubbling/decomposition, and the subsequent Sandmeyer reaction gives a poor yield and phenolic byproducts.

Answer: The synthesis of aryl diazonium salts from anilines is a powerful technique, but it is highly sensitive to reaction conditions. The diazonium salt is unstable and can decompose, especially at higher temperatures, leading to the evolution of nitrogen gas and the formation of phenols if water is present.[15][16] Furthermore, the diazonium salt can couple with unreacted aniline to form colored azo-dyes, an undesired side reaction.[17]

Troubleshooting Guide: Diazotization and Sandmeyer Reactions

Symptom Probable Cause Recommended Solution
Vigorous bubbling (N₂ evolution) in the diazotization step.Decomposition of the diazonium salt due to elevated temperature.Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[16][18]
Formation of a yellow/orange precipitate (azo dye).Coupling of the diazonium salt with free aniline.Use an excess of acid (e.g., HCl) to ensure all aniline is converted to the anilinium salt, which is not available for coupling.[17]
Low yield in the subsequent Sandmeyer reaction.Incomplete formation of the diazonium salt or premature decomposition.1. Ensure slow, dropwise addition of the sodium nitrite (NaNO₂) solution to maintain low temperature.[18] 2. Use the freshly prepared diazonium salt solution immediately in the next step.
Formation of phenol byproducts in Sandmeyer reaction.Reaction of the diazonium salt with water.Ensure the copper(I) salt solution for the Sandmeyer reaction is prepared and ready before starting the diazotization to minimize the time the diazonium salt exists in aqueous solution.[19]

Experimental Protocol: General Diazotization

  • Anilinium Salt Formation: Dissolve the aniline derivative in an excess of aqueous acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution slowly and dropwise to the aniline solution, keeping the temperature below 5 °C.[18]

  • Confirmation: Test for the presence of excess nitrous acid using starch-iodide paper (will turn blue-black). Avoid a large excess.

  • Immediate Use: The resulting cold solution of the diazonium salt should be used immediately for the subsequent reaction (e.g., Sandmeyer, Schiemann, or coupling).

SandmeyerWorkflow cluster_sandmeyer Sandmeyer Reaction Aniline Aniline Step1 Add excess HCl Cool to 0-5°C Aniline->Step1 Anilinium Anilinium Salt Solution Step1->Anilinium Step2 Slowly add NaNO₂(aq) Maintain T < 5°C Anilinium->Step2 SideReaction2 Azo Coupling (Colored Impurity) Anilinium->SideReaction2 If excess aniline present Diazonium Aryl Diazonium Salt (Unstable Intermediate) Step2->Diazonium CuCl CuCl Diazonium->CuCl Add to Cu(I) salt CuBr CuBr Diazonium->CuBr CuCN CuCN Diazonium->CuCN SideReaction1 Decomposition (N₂ Bubbles) Forms Phenol Diazonium->SideReaction1 If T > 5°C ArylCl Aryl Chloride CuCl->ArylCl ArylBr Aryl Bromide CuBr->ArylBr ArylCN Aryl Cyanide CuCN->ArylCN

Caption: Workflow for diazotization and Sandmeyer reactions.

References

Technical Support Center: Optimization of Piperidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing piperidine substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of piperidine substitution reactions?

A1: Piperidine typically participates in several key substitution reactions, primarily driven by the nucleophilic nature of its secondary amine. The most common types include:

  • Nucleophilic Aliphatic Substitution (SN2): Piperidine acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide and displacing the leaving group. The reaction rate is dependent on the concentration of both piperidine and the alkyl halide.[1]

  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, piperidine displaces a leaving group on an electron-deficient aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism.

  • Reductive Amination: This involves the reaction of piperidine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to a substituted piperidine.

  • Acylation: Piperidine reacts with acyl halides or anhydrides to form N-acylpiperidines.

Q2: What are the key factors that influence the success of a piperidine substitution reaction?

A2: Several factors can significantly impact the outcome of a piperidine substitution reaction:

  • Nature of Reactants: The structure of the electrophile plays a crucial role. For instance, in SN2 reactions, primary alkyl halides are more reactive than tertiary alkyl halides due to less steric hindrance.[1]

  • Reaction Temperature: Generally, increasing the temperature increases the reaction rate.[2] However, excessively high temperatures can lead to side reactions and decomposition.

  • Solvent: The choice of solvent is critical as it can influence the reaction rate and mechanism. Solvent polarity and the ability to form hydrogen bonds are important considerations.[2][3]

  • Catalyst: In many cases, a catalyst is employed to enhance the reaction rate and selectivity. The choice of catalyst depends on the specific reaction type.

  • Presence of a Base: For some reactions, an additional base may be required to neutralize any acid generated during the reaction, which could otherwise protonate the piperidine and reduce its nucleophilicity.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent depends on the specific reaction mechanism. For SNAr reactions, aprotic solvents are often used.[4] In some multi-component reactions for synthesizing substituted piperidines, ethanol has been shown to be a good "green" solvent choice and may lead to faster reaction rates compared to methanol.[2][3] The dielectric constant of the solvent can also play a role, with lower dielectric constant solvents sometimes favoring higher reaction rates.[2]

Q4: When should I use a protecting group for the piperidine nitrogen?

A4: Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions. For instance, if you are performing a reaction on a substituent of the piperidine ring that is sensitive to the nucleophilic nitrogen, you should protect the nitrogen. Common protecting groups for amines include Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[5] Protecting groups are also crucial for preventing disubstitution when synthesizing monosubstituted piperazines.[6]

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very slow reactionInsufficient Temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential side reactions by TLC.[2]
Poor Substrate Reactivity: The electrophile is sterically hindered or electronically deactivated.For SN2 reactions, consider using a more reactive substrate (e.g., an iodide instead of a chloride). For SNAr, ensure the aromatic ring is sufficiently activated with electron-withdrawing groups.[1]
Catalyst Inactivity: The catalyst may be poisoned or not suitable for the reaction.Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Screen a panel of different catalysts if the initial choice is ineffective.
Low product yield with starting material remainingIncomplete Reaction: The reaction has not reached completion.Increase the reaction time. If the reaction has stalled, consider adding a fresh portion of the limiting reagent or catalyst.
Equilibrium has been reached: The reverse reaction is significant.If possible, remove a byproduct to drive the reaction forward (e.g., remove water in imine formation).
Low product yield with no starting material remainingProduct Degradation: The product may be unstable under the reaction conditions.Run the reaction at a lower temperature for a longer period. Consider a milder work-up procedure.
Side Reactions: Competing reactions are consuming the starting materials.See the "Common Side Reactions" section below for specific solutions.
Formation of Multiple Products
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, indicating a mixture of productsLack of Regioselectivity: The substitution can occur at multiple positions.Employ directing groups or specific catalysts to favor the desired regioisomer. For example, ligand-controlled palladium-catalyzed amination of alkenes can be used to selectively form piperidines over pyrrolidines.[7]
Lack of Stereoselectivity: A mixture of diastereomers or enantiomers is formed.Use a chiral catalyst or auxiliary to induce stereoselectivity. For example, iridium(III)-catalyzed cascades can enable the stereoselective synthesis of substituted piperidines.[7]
Over-alkylation/Disubstitution: The product is reacting further to give a di- or polysubstituted product.Use a protecting group on the piperidine nitrogen to prevent further reaction.[6] Alternatively, use a large excess of piperidine relative to the electrophile.
Common Side Reactions
Side Reaction Context Prevention/Minimization Strategy
Elimination Competition with substitution, especially with sterically hindered substrates.[8]Use a less hindered base if one is being used. Lower the reaction temperature. Choose a solvent that disfavors elimination (e.g., a more polar, aprotic solvent).
Aspartimide Formation Fmoc deprotection in solid-phase peptide synthesis using piperidine.[9][10]Use piperazine with 0.1M HOBt as the deprotection reagent.[9] Employ a bulkier protecting group on the aspartate side chain.[10]
Ring Contraction Nucleophilic substitution at the 3-position of pyridines.[11]This is a known side reaction that can sometimes be difficult to avoid. Careful optimization of reaction conditions (temperature, solvent, and stoichiometry) may help to favor the desired piperidine product.
Hydrodefluorination In reactions involving fluorinated piperidine derivatives.[7]Use a milder reducing agent or catalyst. For example, a rhodium(I) catalyst with a ferrocene ligand has been shown to minimize this side reaction.[7]

Experimental Protocols & Data

Example Protocol: One-Pot Synthesis of Highly Substituted Piperidines

This protocol is based on a multi-component reaction catalyzed by tartaric acid.[12]

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), aniline (1 mmol), and β-ketoester (1 mmol) in 5 mL of methanol.

  • Catalyst Addition: Add tartaric acid (0.075 g, 0.1 M) to the mixture.

  • Reaction: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Optimization of Reaction Conditions

The following table summarizes the effect of different solvents and temperatures on the second-order rate constant (k) for a model piperidine synthesis.

EntrySolventTemperature (°C)Dielectric Constant (ε)Rate Constant (k) [L mol⁻¹ s⁻¹]
1Methanol2532.70Value not specified
2Ethanol2524.55Higher than Methanol
3Methanol30-Increases with temp
4Ethanol30-Increases with temp
5Methanol35-Increases with temp
6Ethanol35-Increases with temp
7Methanol40-Increases with temp
8Ethanol40-Increases with temp

Data adapted from kinetic studies of piperidine synthesis. In this specific study, ethanol, with a lower dielectric constant, resulted in a higher reaction rate compared to methanol at all investigated temperatures. The rate of reaction increased with increasing temperature for both solvents.[2]

Visual Guides

General Workflow for Piperidine Substitution Reaction Optimization

G cluster_0 Reaction Planning cluster_1 Execution & Monitoring cluster_2 Analysis & Troubleshooting cluster_3 Optimization A Select Substrates (Electrophile & Piperidine) B Choose Solvent & Catalyst A->B C Define Initial Conditions (Temp, Time, Concentration) B->C D Run Initial Reaction C->D E Monitor by TLC/LC-MS D->E F Analyze Results (Yield, Purity) E->F G Identify Issues (Low Yield, Side Products) F->G H Vary Temperature G->H Temp Issue I Screen Solvents G->I Solvent Issue J Optimize Catalyst Loading G->J Catalyst Issue K Adjust Stoichiometry G->K Stoichiometry Issue L Successful Reaction G->L No Issues H->D Re-run Reaction I->D Re-run Reaction J->D Re-run Reaction K->D Re-run Reaction

Caption: A typical workflow for optimizing a piperidine substitution reaction.

Troubleshooting Logic for Low Product Yield

G Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Side_Rxns Side Reactions or Product Degradation Check_SM->Side_Rxns Yes Action_Incomplete Increase Time/Temp Add More Reagent Incomplete_Rxn->Action_Incomplete Action_Side_Rxns Lower Temp Change Solvent Use Protecting Group Side_Rxns->Action_Side_Rxns

Caption: A decision tree for troubleshooting low yield in piperidine substitutions.

References

challenges in the scale-up of 5-bromo-2-(piperidin-1-yl)aniline production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful scale-up of 5-bromo-2-(piperidin-1-yl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?

A1: The most prevalent and scalable method for the synthesis of this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or sulfonate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For this specific synthesis, the likely starting materials are 2,4-dibromoaniline and piperidine.

Q2: What are the critical parameters to control during the scale-up of a Buchwald-Hartwig amination?

A2: Several parameters are crucial for a successful scale-up. These include:

  • Inert Atmosphere: The palladium(0) catalytic species is sensitive to air and moisture. Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation.[2]

  • Reagent and Solvent Purity: Using dry, high-purity reagents and anhydrous solvents is essential to avoid side reactions and ensure consistent results.[2]

  • Temperature Control: Overheating can lead to catalyst decomposition and the formation of byproducts.[2]

  • Efficient Mixing: Inadequate mixing can result in localized high concentrations of reagents, leading to poor heat transfer and increased impurity formation. This is particularly important when dealing with heterogeneous mixtures, such as those containing inorganic bases.[3]

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand can significantly impact reaction efficiency and selectivity. Bulky, electron-rich phosphine ligands are often preferred.[4]

Q3: What are the common safety concerns associated with the reagents used in this synthesis?

A3: Aniline and its derivatives are toxic and can be absorbed through the skin.[5] Freshly purified aniline is a colorless oil, but it can darken upon exposure to air due to the formation of oxidized impurities.[6][7] Piperidine is a flammable and corrosive liquid. Palladium catalysts, while used in small quantities, are precious metals and should be handled with care to minimize loss.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert conditions) and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). An established analytical method that provides baseline resolution of reactants and products is necessary for accurate monitoring.[3][8]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very low or no conversion of the aryl bromide. What are the potential causes and how can I address them?

A: This is a common issue that can often be traced back to the deactivation of the palladium catalyst or suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Inactivation due to Oxygen. The active Pd(0) catalyst is readily oxidized to Pd(II), rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere (nitrogen or argon).[2] Use degassed solvents. A recommended practice is to purge the reaction vessel with an inert gas before adding the solvent and reagents.[2]

  • Potential Cause 2: Poor Reagent Quality. The presence of water or other impurities in the amine, solvent, or base can negatively impact the reaction.

    • Solution: Use anhydrous solvents and ensure the piperidine and base are of high purity and dry.[2]

  • Potential Cause 3: Inappropriate Base. The choice and strength of the base are critical. An unsuitable base may not be strong enough to deprotonate the amine, or it could be too harsh, leading to side reactions.

    • Solution: A base screen is recommended during optimization.[3] Common bases for Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3).[9] The use of soluble organic bases can sometimes help overcome issues with slurrying in large-scale reactions.[3][10][11]

  • Potential Cause 4: Suboptimal Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: The choice of ligand is highly dependent on the specific substrates. For sterically hindered or electron-poor aryl halides, bulky and electron-rich phosphine ligands are often required.[4] Consider screening a panel of common Buchwald ligands (e.g., XPhos, SPhos, RuPhos).

Parameter Recommendation for Low Conversion Rationale
Atmosphere Rigorous inert conditions (N2 or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.[2]
Solvents Use anhydrous, degassed solventsWater can hydrolyze the catalyst and interfere with the base.
Base Screen different bases (e.g., NaOtBu, LHMDS, Cs2CO3)The pKa and solubility of the base are critical for efficient reaction.[3][9]
Ligand Screen bulky, electron-rich phosphine ligandsThe ligand structure influences the rate of oxidative addition and reductive elimination.[4]
Issue 2: Significant Formation of Side Products

Q: My reaction is producing significant impurities alongside the desired product. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge in cross-coupling reactions, especially during scale-up.

  • Potential Side Product 1: Hydrodebromination. This is the replacement of a bromine atom with a hydrogen atom on the aromatic ring.

    • Cause: This can be promoted by moisture or certain sources of hydride in the reaction mixture.

    • Solution: Ensure rigorously dry reaction conditions. The choice of ligand and base can also influence the extent of this side reaction.

  • Potential Side Product 2: Formation of Biaryl Species. This can occur through the coupling of two aryl bromide molecules.

    • Cause: This side reaction is often favored at higher temperatures or with certain catalyst systems.

    • Solution: Optimize the reaction temperature, starting at a lower temperature and gradually increasing it if necessary. Screening different ligands can also help to favor the desired C-N bond formation over C-C bond formation.[9]

  • Potential Side Product 3: Aniline Oxidation. Aniline compounds can be susceptible to oxidation, leading to colored impurities.[6][7]

    • Cause: Exposure to air, especially at elevated temperatures or in the presence of trace metals.

    • Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Purification methods such as treatment with activated carbon may be necessary to remove colored impurities.

Impurity Potential Cause Suggested Mitigation Strategy
Hydrodebromination Product Presence of water or hydride sourcesUse anhydrous reagents and solvents; optimize ligand and base.
Biaryl Species High reaction temperature; catalyst choiceLower the reaction temperature; screen different catalyst/ligand systems.[9]
Oxidized Aniline Exposure to oxygenMaintain a strict inert atmosphere during reaction and workup.[6][7]
Issue 3: Difficulties in Product Isolation and Purification

Q: I am facing challenges during the workup and purification of the final product. What are some common issues and their solutions?

A: The physicochemical properties of anilines can sometimes complicate their isolation.

  • Problem 1: Emulsion Formation during Aqueous Workup.

    • Cause: The amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions between the organic and aqueous layers.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Problem 2: Product is a Dark Oil or Solid.

    • Cause: As mentioned, anilines are prone to air oxidation, which can result in discoloration.[6][7]

    • Solution: Perform the workup and purification steps as quickly as possible, minimizing exposure to air. The crude product can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities before further purification.

  • Problem 3: Co-elution of Impurities during Chromatography.

    • Cause: Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography.

    • Solution: A thorough optimization of the chromatographic conditions (solvent system, gradient) is necessary. If co-elution persists, consider converting the aniline to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification through recrystallization or extraction.[12]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-dibromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system (e.g., 2 mol% Pd2(dba)3 and 4 mol% XPhos).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.[2]

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by HPLC or TLC.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Dilute with ethyl acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid or oil.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition (2,4-dibromoaniline, piperidine, base, catalyst, ligand) setup 2. Reaction Setup (Inert atmosphere, solvent) reagents->setup reaction 3. Controlled Heating (80-100 °C) setup->reaction monitoring 4. Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Quenching & Extraction monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Purity Issue check_conversion Is starting material consumed? start->check_conversion check_purity Is the main impurity known? check_conversion->check_purity Yes no_conversion Check Reaction Conditions: - Inert atmosphere? - Reagent quality? - Correct temperature? check_conversion->no_conversion No hydrodebromination Hydrodebromination? - Ensure anhydrous conditions check_purity->hydrodebromination Yes (Hydrodebromination) biaryl Biaryl formation? - Lower reaction temperature check_purity->biaryl Yes (Biaryl) other_impurity Other/Unknown Impurity - Optimize purification - Characterize impurity (MS/NMR) check_purity->other_impurity No/Other optimize_catalyst Optimize Catalyst System: - Screen different ligands - Screen different bases no_conversion->optimize_catalyst

Caption: Decision tree for troubleshooting common synthesis issues.

References

identifying and removing impurities from 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 5-bromo-2-(piperidin-1-yl)aniline. The focus is on identifying and removing common impurities that may arise during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities can originate from various sources, including the synthesis process, degradation, and storage conditions. Common types of impurities in substituted anilines include:

  • Process-Related Impurities: These can be unreacted starting materials, residual solvents (e.g., toluene, methanol), or by-products from the chemical reactions.[1] For instance, in brominated compounds, di-bromo derivatives can be common by-products.[2][3]

  • Degradation Impurities: Exposure to air, light, or moisture can lead to the formation of oxidation products.[1] For anilines, this can result in the formation of colored impurities.

  • Elemental Impurities: Trace amounts of heavy metals from catalysts used in the synthesis may be present.[1]

Q2: My sample of this compound has an unusual color (e.g., yellow, brown). What could be the cause?

A2: The pure compound is typically a light-colored solid. A darker coloration often indicates the presence of oxidized impurities. Anilines are susceptible to air oxidation, which can form highly colored polymeric by-products.[1] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: How can I get a preliminary assessment of my sample's purity?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for a preliminary purity check. By running the sample on a TLC plate with an appropriate solvent system, you can visualize the main compound spot and any impurity spots with different Rf values. This can also help in developing a solvent system for purification by column chromatography.[4][5]

Troubleshooting Guide

Issue 1: Identification of Unknown Impurities

Problem: My analytical data (e.g., HPLC, LC-MS) shows one or more unknown peaks.

Solution: A combination of chromatographic and spectroscopic techniques is essential for identifying unknown impurities.

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the impurities. This provides the most direct clue to their molecular formula.[2][6]

  • NMR Spectroscopy: If an impurity is present at a significant level (>0.1%), techniques like 1D and 2D NMR (COSY, HSQC, HMBC) can be used to elucidate its structure.[6][7] For low-level impurities, isolation by preparative HPLC or LC-SPE followed by NMR analysis may be necessary.[2][3]

  • Hypothesize Structures: Based on the molecular weight and spectroscopic data, you can hypothesize the structures of the impurities. Common impurities in similar syntheses include regioisomers, products of over-bromination (di-bromo species), or by-products from side reactions of the starting materials.[2][3]

Issue 2: Removing Impurities

Problem: My sample of this compound does not meet the required purity specifications.

Solution: The choice of purification method depends on the nature of the impurities and the scale of the purification.

  • For less polar impurities: Column chromatography is highly effective.[4][5]

  • For impurities with different solubility: Recrystallization can be a simple and scalable purification method.[8]

  • For trace impurities or difficult separations: Preparative HPLC can be used for high-resolution separation and isolation of the pure compound.[9]

Data Presentation

Table 1: Example HPLC Purity Analysis of this compound Batches

Batch IDMain Peak Retention Time (min)Main Peak Area %Impurity 1 RRTImpurity 1 Area %Impurity 2 RRTImpurity 2 Area %
Lot A-0015.2398.5%0.850.75%1.120.45%
Lot B-0025.2599.8%0.860.11%--
Lot C-0035.2295.2%0.852.1%1.131.9%

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for your specific system.

  • Column: C18, 4.6 x 150 mm, 5 µm[10]

  • Mobile Phase A: Water with 0.1% Formic Acid[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[9]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Purification by Column Chromatography

This protocol provides a starting point for purification. The solvent system should be optimized using TLC first.[4]

  • Stationary Phase: Silica gel (230-400 mesh).[12]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the packed column.

  • Elution: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity (e.g., to 90:10, 80:20).[5] The optimal gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

impurity_workflow cluster_analysis Impurity Identification cluster_purification Purification Strategy start Crude Sample of this compound purity_check Purity Check (HPLC, TLC) start->purity_check ms_analysis LC-MS Analysis purity_check->ms_analysis Impurities > 0.1% select_method Select Purification Method purity_check->select_method Impurities Present nmr_analysis NMR Spectroscopy ms_analysis->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation structure_elucidation->select_method column_chrom Column Chromatography select_method->column_chrom recrystallization Recrystallization select_method->recrystallization prep_hplc Preparative HPLC select_method->prep_hplc pure_product Pure Product column_chrom->pure_product recrystallization->pure_product prep_hplc->pure_product

Caption: Workflow for impurity identification and removal.

logical_relationship cluster_properties Key Properties cluster_factors Influencing Factors compound This compound purity Purity compound->purity stability Stability compound->stability solubility Solubility compound->solubility synthesis Synthesis Route synthesis->purity purification Purification Method purification->purity storage Storage Conditions storage->stability

References

Technical Support Center: Synthesis of 5-Bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2-(piperidin-1-yl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide (2,5-dibromoaniline) with a primary or secondary amine (piperidine) in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: Which solvents are typically recommended for this synthesis?

A variety of solvents can be employed for the Buchwald-Hartwig amination, with the optimal choice depending on the specific reaction conditions. Commonly used solvents include:

  • Toluene: A non-polar solvent often favored in Buchwald-Hartwig reactions. It is particularly useful when using aryl iodides to prevent the inhibition of the reaction by the iodide salt formed.

  • Dioxane: A polar aprotic solvent frequently used in palladium-catalyzed cross-coupling reactions.

  • Tetrahydrofuran (THF): Another popular polar aprotic solvent for this type of transformation.

  • tert-Butanol (t-BuOH): Can be an effective solvent, sometimes leading to higher product conversion.

The choice of solvent can significantly impact reaction rate, yield, and purity. Therefore, solvent screening is often a crucial step in optimizing the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not in its active Pd(0) state.

  • Poor Solvent Choice: The selected solvent may not be optimal for the specific ligand and base combination, leading to poor solubility of reactants or intermediates.

  • Incorrect Base: The strength and nature of the base are critical for the catalytic cycle. An inappropriate base can lead to incomplete reaction or side reactions.

  • Ligand Issues: The phosphine ligand may have degraded, or an incorrect ligand was chosen for the substrate.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Use a fresh batch of palladium catalyst. Pre-catalysts that readily form the active Pd(0) species are often a reliable choice.

    • Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.

  • Solvent Screening:

    • If the initial solvent (e.g., toluene) gives a low yield, screen other common solvents like dioxane, THF, or t-BuOH.

    • Consider the polarity of the solvent in relation to your starting materials and catalyst system. For instance, a study on a similar Buchwald-Hartwig amination of p-bromotoluene with piperazine found that the non-polar aprotic solvent m-xylene provided the best selectivity for the desired product.

  • Optimize the Base:

    • Common bases for this reaction include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).

    • The choice of base can be solvent-dependent. For example, non-polar solvents often require an anionic base to deprotonate the palladium-amine complex.

  • Check the Ligand:

    • Ensure the phosphine ligand is not oxidized. Store ligands under an inert atmosphere.

    • Consider screening different ligands. Sterically hindered biarylphosphine ligands are often effective in Buchwald-Hartwig aminations.

  • Adjust Reaction Temperature:

    • Gradually increase the reaction temperature. Most Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C).

Problem 2: Formation of Side Products

Possible Side Reactions:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-(piperidin-1-yl)aniline.

  • Double Amination: Reaction of piperidine at both bromine positions of 2,5-dibromoaniline, yielding 2,5-di(piperidin-1-yl)aniline.

  • Homocoupling: Coupling of the aryl halide with itself.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the reactants. Using a slight excess of piperidine can help to favor the desired mono-amination product.

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can promote the formation of side products.

  • Ligand and Catalyst Selection:

    • The choice of ligand can influence the selectivity of the reaction. Bulky electron-rich ligands can sometimes suppress side reactions.

Problem 3: Difficult Product Purification

Common Impurities:

  • Unreacted 2,5-dibromoaniline

  • Palladium catalyst residues

  • Ligand and its oxide

  • Side products (hydrodehalogenated, double aminated)

Purification Strategies:

  • Aqueous Work-up:

    • Perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Column Chromatography:

    • Silica gel column chromatography is a common method for purifying the final product. A gradient elution system with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.

Data Presentation

SolventPolarityTypical Reaction Temperature (°C)Potential AdvantagesPotential Disadvantages
TolueneNon-polar80 - 110Good for aryl iodides, prevents salt inhibition.May have lower solubility for some polar reactants.
DioxanePolar Aprotic80 - 100Good general solvent for Pd-catalyzed reactions.Peroxide formation risk; higher boiling point can be a disadvantage for removal.
THFPolar Aprotic60 - 70Lower boiling point, easier to remove.May not be suitable for reactions requiring higher temperatures.
t-BuOHPolar Protic80 - 100Can lead to high conversions in some cases.Can participate in side reactions under certain conditions.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination is provided below. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,5-dibromoaniline

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd pre-catalyst

  • A phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or other chosen solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add 2,5-dibromoaniline, piperidine, and the base to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Catalyst, Ligand, Solvent reactants 2. Add 2,5-dibromoaniline, Piperidine, Base reagents->reactants reaction 3. Heat and Stir (Inert Atmosphere) reactants->reaction workup 4. Aqueous Work-up reaction->workup purification 5. Column Chromatography workup->purification product 6. Pure Product purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Yield catalyst Check Catalyst Activity (Fresh, Inert Atm.) start->catalyst solvent Screen Solvents (Toluene, Dioxane, THF) start->solvent base Optimize Base (NaOtBu, LHMDS, K3PO4) start->base temp Adjust Temperature start->temp side_products Side Products Observed stoichiometry Control Stoichiometry side_products->stoichiometry time_temp Optimize Time/Temp side_products->time_temp ligand Screen Ligands side_products->ligand

Caption: Troubleshooting flowchart for low yield and side product formation.

Technical Support Center: Catalyst Selection for Reactions Involving 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-(piperidin-1-yl)aniline. The following information is designed to assist in catalyst selection and reaction optimization for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: Given its structure as an aryl bromide, this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common applications include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an amine.[1]

  • Heck Reaction: For the formation of a carbon-carbon bond with an alkene.[2]

  • Cyanation: For the introduction of a nitrile group.

Q2: What are the main challenges when working with this compound in cross-coupling reactions?

A2: The electron-donating nature of the aniline and piperidinyl groups can make this substrate challenging. Specific issues include:

  • Slower Oxidative Addition: Electron-rich aryl bromides can exhibit slower rates of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3]

  • Catalyst Inhibition: The nitrogen atoms in the aniline and piperidine moieties can potentially coordinate to the palladium center, leading to catalyst inhibition.

  • Side Reactions: Undesired side reactions such as protodeboronation of the boronic acid partner in Suzuki coupling or homocoupling of the starting materials can reduce the yield of the desired product.[4][5]

Q3: How do I choose an appropriate palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A3: Catalyst and ligand selection is critical for a successful reaction. For electron-rich aryl bromides like this compound, ligands that are both bulky and electron-rich are generally preferred. These ligands promote the oxidative addition step and stabilize the active catalytic species. A catalyst screening is often the most effective approach to identify the optimal system.[6]

Below is a table of commonly screened palladium catalysts and ligands for Suzuki-Miyaura coupling of aryl bromides.

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-5SPhos is a bulky, electron-rich phosphine ligand often effective for challenging substrates.[7]
Pd₂(dba)₃XPhos1-5XPhos is another highly effective Buchwald ligand for electron-rich aryl halides.
Pd(PPh₃)₄-2-10A common, general-purpose catalyst, but may be less effective for this specific substrate.
PdCl₂(dppf)-2-5Often a good starting point for catalyst screening in Suzuki couplings.[8]
CataCXium® A Pd G3-2-10This preformed palladacycle has shown unique reactivity and high efficacy for Suzuki couplings of unprotected ortho-bromoanilines.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion of starting material.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium precursor and ligands are of high quality and have been stored correctly. Consider using a pre-activated catalyst or a more robust ligand system like SPhos or XPhos.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically hindered ligand to facilitate this step. Increasing the reaction temperature may also be beneficial.
Poorly Soluble Base Use a soluble base like Cs₂CO₃ or K₃PO₄. Grinding the base to a fine powder before use can also improve reaction rates.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.[4]

Problem: Formation of significant side products (e.g., homocoupling, protodeboronation).

Possible CauseSuggested Solution
Protodeboronation of Boronic Acid Use an excess of the boronic acid (1.2-1.5 equivalents). Ensure the base is not excessively strong or the reaction time is not unnecessarily long. Running the reaction under anhydrous conditions (if possible) can also mitigate this issue.
Homocoupling of Boronic Acid This can be caused by the presence of Pd(II) species and oxygen. Ensure proper degassing and consider using a Pd(0) precatalyst like Pd(PPh₃)₄.
Dehalogenation of the Starting Material This can occur via a competing reduction pathway. Ensure the purity of all reagents and solvents.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for this compound.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar electron-rich bromoanilines.[9][10]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., CataCXium A Pd G3, 5 mol%) to the reaction vessel.

  • Solvent Addition: Add a degassed solvent (e.g., 2-MeTHF or dioxane, to a concentration of 0.1-0.3 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of aryl bromides.[1][11]

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Reactant Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent and Reaction: Add a degassed anhydrous solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

Logical Workflow for Suzuki-Miyaura Catalyst Selection

Catalyst_Selection_Workflow start Start: Suzuki Coupling of This compound initial_cond Initial Conditions: - PdCl₂(dppf) or Pd(PPh₃)₄ - K₂CO₃ or Cs₂CO₃ - Dioxane/H₂O, 80-100 °C start->initial_cond check_conversion Check Conversion by TLC/LC-MS initial_cond->check_conversion successful Reaction Successful: Proceed to Work-up check_conversion->successful > 80% troubleshoot Low Conversion or Side Products check_conversion->troubleshoot < 80% ligand_screen Screen Bulky, Electron-Rich Ligands: - SPhos, XPhos - Use Pd(OAc)₂ or Pd₂(dba)₃ troubleshoot->ligand_screen precatalyst_screen Try Preformed Catalyst: - CataCXium A Pd G3 troubleshoot->precatalyst_screen base_solvent_opt Optimize Base and Solvent: - Base: K₃PO₄ - Solvent: Toluene, 2-MeTHF ligand_screen->base_solvent_opt precatalyst_screen->base_solvent_opt recheck_conversion Re-evaluate Conversion base_solvent_opt->recheck_conversion recheck_conversion->successful Improved recheck_conversion->troubleshoot No Improvement

Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂(X) pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 R-Pd(II)L₂(R') pd2_complex->pd2_complex2 transmetalation->pd2_complex2 pd2_complex2->pd0 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination Product R-R' (Product) reductive_elimination->pd0 RX R-X (Aryl Bromide) R_M R'-M (e.g., R'B(OH)₂)

Caption: General palladium cross-coupling catalytic cycle.

References

preventing degradation of 5-bromo-2-(piperidin-1-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-bromo-2-(piperidin-1-yl)aniline during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: The compound has changed color from off-white/light yellow to brown.

  • Question: My previously off-white powder of this compound has turned brown upon storage. What is the cause, and is the material still usable?

  • Answer: The color change is a common indicator of degradation for aniline compounds.[1][2] It is primarily caused by atmospheric oxidation, a process that can be accelerated by exposure to light, elevated temperatures, and atmospheric oxygen.[1] The brown color is due to the formation of colored oxidation products.

    While a slight change in color may not significantly impact the purity for some applications, a distinct brown coloration suggests a notable level of degradation. It is highly recommended to assess the purity of the material using analytical techniques such as HPLC or GC-MS before use. For applications requiring high purity, such as in drug development, using the discolored material is not advised without re-purification.

Issue 2: Inconsistent results in experiments using a stored batch of the compound.

  • Question: I am observing inconsistent results in my experiments (e.g., lower than expected yield, unexpected side products) when using a batch of this compound that has been stored for some time. Could this be related to compound degradation?

  • Answer: Yes, inconsistent experimental results are a strong indication of potential degradation of your starting material. The presence of impurities, which are the degradation products, can interfere with your reaction, leading to lower yields, the formation of byproducts, and difficulties in purification. It is crucial to verify the purity of the stored this compound before proceeding with further experiments.

Issue 3: The compound appears clumpy or has changed in physical appearance.

  • Question: My this compound powder has become clumpy and is no longer a free-flowing powder. What could be the reason for this?

  • Answer: Clumping or changes in the physical appearance of the powder can be due to the absorption of moisture. While this may not directly indicate chemical degradation, the presence of moisture can potentially accelerate degradation pathways, especially in the presence of other factors like light and heat. Ensure that the compound is stored in a tightly sealed container in a dry environment. If clumping is observed, it is advisable to dry the compound under vacuum, provided it is thermally stable under those conditions, and to re-analyze its purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.[3] Cold-chain transportation is also recommended.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place. Anilines are known to be light-sensitive.[1]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway for anilines is atmospheric oxidation.[1] For this compound, this likely involves the oxidation of the aniline nitrogen to form various colored byproducts. The presence of the electron-donating piperidinyl group may increase the susceptibility of the aromatic ring to oxidation. Photodegradation is another potential pathway, especially for bromoanilines.

Q3: What substances are incompatible with this compound?

A3: Avoid storing or mixing this compound with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Q4: How can I check the purity of my stored this compound?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the parent compound from its degradation products and provide quantitative information about their relative amounts.

Data Presentation

The following table summarizes the impact of different storage conditions on the stability of this compound, based on general knowledge of substituted anilines.

ParameterOptimal ConditionSuboptimal ConditionExpected Impact of Suboptimal Condition
Temperature 2-8°CRoom Temperature ( >20°C)Increased rate of oxidation and degradation.
Atmosphere Inert Gas (Argon, Nitrogen)AirAtmospheric oxidation leading to discoloration (browning).
Light In the dark (Amber vial)Exposure to UV/sunlightPhotodegradation, accelerating color change and impurity formation.
Humidity Dry/AnhydrousHumid EnvironmentMoisture absorption, leading to clumping and potentially accelerating degradation.
Container Tightly SealedLoosely Capped/OpenIncreased exposure to air and moisture, leading to faster degradation.

Experimental Protocols

1. Stability Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.

2. GC-MS Method for Impurity Identification

This protocol can be used to identify the volatile degradation products of this compound.

  • Objective: To separate and identify potential degradation products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • Filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 1 µL of the sample.

    • Analyze the resulting mass spectra of any new peaks to identify potential degradation products by comparing them to mass spectral libraries.

Visualizations

degradation_pathway A This compound B Oxidized Intermediates (e.g., radicals, imines) A->B [O], hv, ΔT C Colored Polymerized Degradation Products B->C Further Oxidation/ Polymerization

Caption: Inferred degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity Analysis A Store at 2-8°C E Sample Preparation (Dissolution & Filtration) A->E B Protect from Light B->E C Inert Atmosphere C->E D Tightly Sealed Container D->E F HPLC or GC-MS Analysis E->F G Data Interpretation F->G

Caption: Experimental workflow for stability testing.

troubleshooting_tree A Is the compound discolored or are experiments failing? B Assess Purity via HPLC/GC-MS A->B C Is Purity >98%? B->C D Use as is, but review storage conditions C->D Yes E Consider Purification (e.g., recrystallization, chromatography) C->E No F Discard and use a fresh batch E->F If purification is not feasible

Caption: Troubleshooting decision tree for degraded samples.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for aniline and its brominated derivatives. While the primary focus is on understanding the NMR characterization of 5-bromo-2-(piperidin-1-yl)aniline, publicly available, detailed experimental spectra for this specific compound are limited. Therefore, this guide will establish a baseline for interpretation using experimentally determined data for aniline, 2-bromoaniline, and 4-bromoaniline. The principles demonstrated are directly applicable to the analysis of more complex derivatives such as this compound.

This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of small organic molecules.

Chemical Structures

To visualize the compounds discussed, their chemical structures are presented below.

structures cluster_target Target Compound cluster_alternatives Comparative Compounds target This compound aniline Aniline bromo_2 2-Bromoaniline bromo_4 4-Bromoaniline

Caption: Chemical structures of the target compound and comparative anilines.

¹H NMR Data Comparison

The ¹H NMR spectra of aniline and its derivatives are characterized by signals from the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield the ortho and para protons, shifting their signals upfield (to lower ppm values) compared to benzene. Conversely, the electron-withdrawing bromine atom deshields adjacent protons, shifting them downfield.

Table 1: ¹H NMR Spectral Data of Aniline and Bromoaniline Derivatives (CDCl₃)

CompoundProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Aniline -NH₂s (broad)3.63-
H-2, H-6d6.766
H-3, H-5t7.266
H-4t6.869
2-Bromoaniline -NH₂s (broad)4.01-
H-3d7.3857.9
H-4t7.0757.1
H-5d6.6078.1
H-6t6.734-
4-Bromoaniline [1]-NH₂s (broad)3.69-
H-2, H-6d6.598.7
H-3, H-5d7.268.7

Note: Data for Aniline and 2-Bromoaniline are compiled from typical literature values.[2][3]

For this compound, one would expect a more complex aromatic region due to the distinct electronic environments of the remaining three aromatic protons. The piperidinyl protons would appear as a set of broad multiplets in the aliphatic region of the spectrum.

¹³C NMR Data Comparison

In ¹³C NMR, the chemical shifts are also sensitive to the electronic environment of each carbon atom. The amino group in aniline causes an upfield shift for the ortho and para carbons. The bromine substituent induces a significant downfield shift at the carbon to which it is attached (ipso-carbon) and also influences the shifts of the other aromatic carbons.

Table 2: ¹³C NMR Spectral Data of Aniline and Bromoaniline Derivatives (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
Aniline [3]C-1146.57
C-2, C-6115.12
C-3, C-5129.30
C-4118.40
2-Bromoaniline C-1144.1
C-2109.4
C-3132.7
C-4119.5
C-5128.4
C-6115.8
4-Bromoaniline [1]C-1145.41
C-2, C-6116.72
C-3, C-5132.02
C-4110.22

Note: Data for 2-Bromoaniline is compiled from typical literature values.[4]

In the case of this compound, the ¹³C spectrum would show six distinct signals for the aromatic carbons due to the lack of symmetry. The carbons of the piperidinyl group would be expected in the aliphatic region, typically between 20-60 ppm.

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and processing.

workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation instrument_setup Instrument Setup (Lock, Tune, Shim) sample_prep->instrument_setup pulse_sequence Select Pulse Sequence (¹H, ¹³C, DEPT, etc.) instrument_setup->pulse_sequence acquire_fid Acquire Free Induction Decay (FID) pulse_sequence->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction integration Integration (¹H) baseline_correction->integration peak_picking Peak Picking integration->peak_picking chem_shift Chemical Shift Analysis peak_picking->chem_shift coupling_analysis Coupling Constant Analysis chem_shift->coupling_analysis structural_elucidation Structural Elucidation coupling_analysis->structural_elucidation

Caption: General workflow for NMR spectroscopy.

Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine characterization.

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled experiment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS or residual solvent signal.

  • Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The exact chemical shifts of the peaks are determined.

By following these protocols and comparing the resulting spectra with the data presented, researchers can effectively characterize substituted anilines and elucidate their chemical structures.

References

Comparative Reactivity Analysis: 5-bromo-2-(piperidin-1-yl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of key bromo-anilino-piperidine isomers in common organic transformations. This report synthesizes available data to predict reactivity trends and provides a framework for experimental design.

Introduction

5-bromo-2-(piperidin-1-yl)aniline and its positional isomers are valuable building blocks in medicinal chemistry and materials science. The interplay of the bromo, amino, and piperidinyl substituents on the aniline ring dictates their reactivity in crucial synthetic transformations such as palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. Understanding the relative reactivity of these isomers is paramount for efficient route development, optimization of reaction conditions, and the rational design of novel molecules. This guide provides a comparative analysis of the predicted reactivity of this compound and its isomers based on established principles of organic chemistry, supported by analogous experimental observations from related systems.

  • Isomer 1: this compound

  • Isomer 2: 4-bromo-2-(piperidin-1-yl)aniline

  • Isomer 3: 3-bromo-2-(piperidin-1-yl)aniline

  • Isomer 4: 5-bromo-3-(piperidin-1-yl)aniline

  • Isomer 5: 4-bromo-3-(piperidin-1-yl)aniline

  • Isomer 6: 2-bromo-4-(piperidin-1-yl)aniline

Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation, respectively. The reactivity of the aryl bromide in these reactions is influenced by both electronic and steric factors.

Electronic Effects: The electron-donating nature of the amino and piperidinyl groups can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step. Generally, electron-rich aryl bromides are less reactive towards oxidative addition than electron-poor ones.

Steric Effects: The proximity of the piperidinyl group to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby decreasing the reaction rate.

Based on these principles, we can predict the following general reactivity trend for Suzuki-Miyaura and Buchwald-Hartwig reactions:

IsomerPredicted Relative ReactivityRationale
4-bromo-2-(piperidin-1-yl)aniline HighThe bromine atom is para to the strongly activating amino group and meta to the piperidinyl group, making the C-Br bond electronically activated for oxidative addition with minimal steric hindrance.
This compound Moderate-HighThe bromine is meta to the amino group and para to the piperidinyl group. The electronic activation is less pronounced than in the 4-bromo isomer, but steric hindrance is still low.
4-bromo-3-(piperidin-1-yl)aniline ModerateThe bromine is para to the piperidinyl group and meta to the amino group. Similar electronic profile to the 5-bromo-2-piperdinyl isomer.
5-bromo-3-(piperidin-1-yl)aniline Moderate-LowThe bromine is meta to both the amino and piperidinyl groups, resulting in lower electronic activation.
3-bromo-2-(piperidin-1-yl)aniline LowThe bromine atom is ortho to the bulky piperidinyl group, leading to significant steric hindrance that is likely to impede the approach of the palladium catalyst.
2-bromo-4-(piperidin-1-yl)aniline Very LowThe bromine is ortho to the amino group and meta to the piperidinyl group. The ortho-amino group can chelate with the palladium catalyst, potentially inhibiting the reaction, in addition to providing some steric hindrance.

Predicted Reactivity in Electrophilic Aromatic Substitution

The regioselectivity and rate of electrophilic aromatic substitution are primarily governed by the directing and activating effects of the substituents on the aromatic ring. Both the amino and piperidinyl groups are strong activating, ortho-, para-directing groups. The bromine atom is a deactivating, ortho-, para-directing group.

The position of electrophilic attack will be directed to the most activated positions that are not sterically hindered.

IsomerPredicted Site(s) of Electrophilic AttackRationale
This compound Position 4 and 6Both positions are ortho or para to the strongly activating amino and piperidinyl groups. Position 4 is likely favored due to less steric hindrance.
4-bromo-2-(piperidin-1-yl)aniline Position 6The position is ortho to the amino group and para to the piperidinyl group, making it highly activated. The position ortho to the piperidinyl group (position 3) is sterically hindered.
3-bromo-2-(piperidin-1-yl)aniline Position 6The position is para to the amino group and meta to the piperidinyl group, representing the most activated and accessible site.
5-bromo-3-(piperidin-1-yl)aniline Position 2 and 6Both positions are ortho or para to the activating groups. Position 2 is ortho to the amino group and meta to the piperidinyl, while position 6 is para to the amino and meta to the piperidinyl. Position 6 is likely more favored.
4-bromo-3-(piperidin-1-yl)aniline Position 6The position is ortho to the amino group and para to the piperidinyl group, making it the most activated position.
2-bromo-4-(piperidin-1-yl)aniline Position 6The position is ortho to the activating piperidinyl group and meta to the amino group. The position ortho to the amino group is blocked by bromine.

Experimental Protocols

While specific comparative data is lacking, the following general protocols for Suzuki-Miyaura coupling and electrophilic bromination can serve as a starting point for experimental investigation. Researchers should note that optimization of these conditions for each specific isomer will be necessary.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the bromo-anilino-piperidine isomer (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a more advanced catalyst system like a palladacycle with a suitable ligand (e.g., CataCXium A)[1], and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water or 2-MeTHF) is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Electrophilic Bromination

To a solution of the anilino-piperidine isomer (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or CCl₄) at 0 °C is added N-bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise. The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography. The regioselectivity of the bromination can be influenced by the solvent polarity.[2][3][4]

Visualizing Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Palladium_Catalyzed_Cross_Coupling_Workflow A Aryl Bromide Isomer C Oxidative Addition A->C B Pd(0) Catalyst B->C D [Ar-Pd(II)-Br] Complex C->D Rate influenced by - Electronics - Sterics F Transmetalation / Amine Coordination D->F E Boronic Acid / Amine E->F G [Ar-Pd(II)-R] Complex F->G H Reductive Elimination G->H I Coupled Product H->I J Pd(0) Catalyst (regenerated) H->J J->C

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Electrophilic_Aromatic_Substitution_Factors center Anilino-piperidine Isomer activating Activating Groups (-NH2, -NR2) center->activating deactivating Deactivating Group (-Br) center->deactivating sterics Steric Hindrance center->sterics directing Ortho-, Para-Directing activating->directing reactivity Overall Reactivity & Regioselectivity directing->reactivity deactivating->directing ortho-, para- sterics->reactivity

Caption: Factors influencing electrophilic aromatic substitution on bromo-anilino-piperidine isomers.

Conclusion

The reactivity of this compound and its isomers is a complex interplay of electronic and steric factors. This guide provides a predictive framework for their behavior in common synthetic transformations. For palladium-catalyzed cross-coupling reactions, isomers with less steric hindrance around the C-Br bond and those with favorable electronic activation are predicted to be more reactive. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the powerful directing effects of the amino and piperidinyl substituents. The provided general protocols and conceptual diagrams offer a solid foundation for researchers to design and execute experiments aimed at the selective functionalization of these versatile chemical building blocks. Direct experimental comparison under standardized conditions is highly encouraged to validate and refine these predictions.

References

Comparative Analysis of Structure-Activity Relationships of 5-bromo-2-(piperidin-1-yl)aniline Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 5-bromo-2-(piperidin-1-yl)aniline. Direct SAR studies on this specific scaffold are limited in publicly available literature. Therefore, this guide draws upon experimental data from analogous series of compounds, such as 2-anilinopyrimidines and other piperidine-containing molecules, to infer potential SAR trends and guide future research and development of novel therapeutic agents.

Introduction to the this compound Scaffold

The this compound core represents a versatile scaffold in medicinal chemistry. The piperidine ring can influence solubility and metabolic stability, while the substituted aniline moiety provides a key interaction point with various biological targets. The bromine atom at the 5-position can serve as a handle for further chemical modification or contribute to binding interactions through halogen bonding. Analogs of this scaffold have been investigated for a range of biological activities, including as kinase inhibitors for anticancer therapy. Understanding the structure-activity relationships of this and related scaffolds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative SAR Data of Structurally Related Analogs

The following table summarizes the biological activity of various analogs related to the core scaffold. The data is compiled from studies on similar chemical series to provide insights into how different substituents on the aniline and piperidine rings affect their inhibitory activities.

Compound IDCore ScaffoldR1 (Aniline Ring)R2 (Piperidine Ring)Target/AssayIC50 (µM)Reference
1 2-Anilinopyrimidine3-OCH34-methylpiperidineMDA-MB-468 (TNBC)>50[1]
21 2-Anilinopyrimidine3-OCH3, 4-OCH34-methylpiperidineMDA-MB-468 (TNBC)1.8[1]
38 2-Anilinopyrimidine3-OCH3, 4-OCH34-ethylpiperidineMDA-MB-468 (TNBC)1.5[1]
7h 1-(4-bromo-2-(pyrrolidin-1-yl) benzyl) piperidineHHA549 (Lung Cancer)2.1[2]
7k 1-(4-bromo-2-(pyrrolidin-1-yl) benzyl) piperidineHHMCF-7 (Breast Cancer)3.2[2]

Note: The above data is illustrative and derived from different studies on analogous, but not identical, scaffolds. Direct comparison of absolute values should be made with caution.

From the limited data on analogous 2-anilinopyrimidines, the addition of a second methoxy group to the aniline ring (compounds 21 and 38 vs. compound 1) appears to significantly increase the potency against the MDA-MB-468 triple-negative breast cancer cell line.[1] Furthermore, slight modifications to the piperidine ring, such as changing a methyl to an ethyl group (compound 38 vs. 21), did not result in a significant change in activity.[1] For the 1-(4-bromo-2-(pyrrolidin-1-yl) benzyl) piperidine series, the derivatives showed cytotoxic potential against different cancer cell lines.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[2]

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Visualizing Structure-Activity Relationship Studies and Signaling Pathways

To better understand the workflow of SAR studies and the potential biological context of these compounds, the following diagrams are provided.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Chemistry Chemistry cluster_Biology Biological Evaluation cluster_Optimization Optimization Lead_Compound Lead Compound (this compound) Analog_Design Analog Design (Modification of R1, R2, etc.) Lead_Compound->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay, Cell Proliferation) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis (Identify key structural features) Data_Analysis->SAR_Analysis SAR_Analysis->Analog_Design Iterative Design Optimized_Lead Optimized Lead SAR_Analysis->Optimized_Lead

Caption: General workflow of a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on both the aniline and piperidine rings. This would enable the development of a comprehensive SAR profile for this promising scaffold, paving the way for the discovery of novel and potent therapeutic agents. It is recommended to screen these novel compounds against a panel of cancer cell lines and relevant kinases to identify their primary molecular targets and mechanism of action.

References

A Comparative Guide to the Synthetic Routes of 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes to 5-bromo-2-(piperidin-1-yl)aniline, a valuable building block in medicinal chemistry. Each route is evaluated based on key performance indicators such as reaction yield, purity, and conditions. Detailed experimental protocols are provided to facilitate laboratory application.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound.

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Nucleophilic Aromatic Substitution (SNAr)Route 3: Synthesis via Reduction of a Nitro Intermediate
Starting Material 2,5-Dibromoaniline5-Bromo-2-fluoroaniline1,4-Dibromo-2-nitrobenzene
Key Reagents Piperidine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Piperidine, Base (e.g., K₂CO₃)Piperidine, Reducing agent (e.g., SnCl₂·2H₂O)
Solvent Toluene or DioxaneDMSO or DMFEthanol or Ethyl Acetate
Reaction Temperature 80-110 °C100-150 °C80-100 °C (amination), 70-80 °C (reduction)
Reaction Time 12-24 hours24-48 hours12-24 hours (amination), 2-4 hours (reduction)
Reported/Expected Yield 75-90%60-80%70-85% (over two steps)
Purity High (after chromatography)Moderate to High (may require extensive purification)High (after crystallization)
Advantages High yield, good functional group tolerance.Fewer steps, readily available starting material.Cost-effective reagents, well-established reactions.
Disadvantages Expensive catalyst and ligand, requires inert atmosphere.High reaction temperature, potential for side products.Two-step process, use of tin reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Buchwald_Hartwig_Amination start 2,5-Dibromoaniline reaction Buchwald-Hartwig Amination start->reaction piperidine Piperidine piperidine->reaction reagents Pd₂(dba)₃, Xantphos NaOtBu, Toluene reagents->reaction product This compound reaction->product

Caption: Route 1: Buchwald-Hartwig Amination Pathway.

Nucleophilic_Aromatic_Substitution start 5-Bromo-2-fluoroaniline reaction SNAr Reaction start->reaction piperidine Piperidine piperidine->reaction reagents K₂CO₃, DMSO reagents->reaction product This compound reaction->product

Caption: Route 2: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Reduction_of_Nitro_Intermediate start 1,4-Dibromo-2-nitrobenzene amination SNAr Reaction start->amination piperidine Piperidine piperidine->amination amination_reagents K₂CO₃, Ethanol amination_reagents->amination intermediate 5-bromo-2-(piperidin-1-yl)nitrobenzene amination->intermediate reduction Nitro Group Reduction intermediate->reduction reduction_reagents SnCl₂·2H₂O, Ethanol reduction_reagents->reduction product This compound reduction->product

A Comparative Analysis of the Biological Activities of Piperidine and Pyrrolidine Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine and pyrrolidine rings are prevalent scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. When appended with an aniline moiety, these saturated heterocycles give rise to derivatives with a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological activities of piperidine anilines versus pyrrolidine anilines, supported by experimental data, to aid researchers in drug design and development.

At a Glance: Key Biological Activity Comparison

The substitution of a five-membered pyrrolidine ring for a six-membered piperidine ring can significantly impact the biological profile of aniline derivatives. While broad generalizations are challenging due to the diverse range of possible substitutions and therapeutic targets, some trends have been observed in comparative studies.

Biological ActivityGeneral TrendSupporting Data Synopsis
Anticonvulsant Activity Pyrrolidine anilines may exhibit higher potency.A comparative study on benzamide analogues revealed that the pyrrolidinyl derivative was significantly more effective in preventing electroshock-induced seizures (ED50 = 35 mg/kg) compared to its piperidinyl counterpart (ED50 > 100 mg/kg)[1]. The pyrrolidinyl compound also showed a more potent blockade of voltage-gated sodium channels (IC50 = 118 µM vs. 396 µM for the piperidinyl analogue)[1].
Antimicrobial Activity Piperidine anilines may demonstrate superior activity, particularly against specific bacterial strains.In a study of halogenated benzene derivatives, compounds containing a piperidine ring generally exhibited strong inhibitory effects on the growth of various bacteria and fungi[2][3][4]. While direct comparison with aniline derivatives is limited, this suggests the piperidine scaffold can contribute significantly to antimicrobial efficacy.
Anticancer Activity Activity is highly dependent on the specific substitutions and cancer cell line.Research on tetramethylpiperidine-substituted phenazines showed potent inhibition of various human cancer cell lines, with IC50 values as low as 0.36 µg/ml[5]. While a direct comparison with pyrrolidine aniline analogues is not available in this study, it highlights the potential of the piperidine moiety in anticancer drug design.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited biological data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL[6].

  • Serial Dilution of Test Compounds: The piperidine and pyrrolidine aniline derivatives are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of concentrations[7][8].

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria without compound) and a negative control well (broth only) are included[7].

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours[6][9].

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well[6][8].

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight[10].

  • Compound Treatment: The cells are treated with various concentrations of the piperidine and pyrrolidine aniline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours)[10][11].

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C[11][12].

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals produced by viable cells[10][12].

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm[12]. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Male mice (e.g., CF-1 or C57BL/6) are used for the study. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses[13][14].

  • Induction of Seizure: At a predetermined time after drug administration (time of peak effect), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes[13][15].

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection[13][15].

  • ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the Litchfield and Wilcoxon method[15].

Signaling Pathway Modulation

The biological activities of piperidine and pyrrolidine anilines can often be attributed to their interaction with specific cellular signaling pathways. Two pathways of significant interest in the context of cancer and inflammation are the PI3K/Akt and NF-κB pathways. While direct evidence for the modulation of these pathways by simple piperidine and pyrrolidine anilines is still emerging, derivatives containing these scaffolds have been shown to be active.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Inflammation, Survival)

References

A Comparative Guide to Validating the Purity of Synthesized 5-bromo-2-(piperidin-1-yl)aniline via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. For novel compounds like 5-bromo-2-(piperidin-1-yl)aniline, a robust analytical method is required to ensure identity, purity, and quality before proceeding with further studies. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this synthesized compound, supported by detailed experimental protocols and comparative data.

Results: Purity Analysis Comparison

The purity of the synthesized this compound was assessed using a developed Reverse-Phase HPLC (RP-HPLC) method and corroborated with an alternative GC-MS method. The results, including retention times, peak areas, and calculated purity, are summarized below. The data demonstrates high concordance between the two analytical techniques, validating the purity of the synthesized batch.

Analyte Method Retention Time (min) Peak Area (%) Calculated Purity (%) Key Impurity Detected
This compoundHPLC-UV 8.2499.6599.7% Impurity A (Unidentified, 0.15%)
This compoundGC-MS 12.5199.5899.6% Impurity B (Starting Material, 0.22%)

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for the synthesis and subsequent purity validation of this compound, highlighting the parallel analytical pathways.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_data Data Evaluation start Starting Materials (e.g., 1,4-dibromo-2-nitrobenzene, Piperidine) reaction Chemical Synthesis start->reaction workup Aqueous Work-up & Solvent Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: This compound purification->product hplc_prep Sample Prep for HPLC (Dilution in Mobile Phase) product->hplc_prep gcms_prep Sample Prep for GC-MS (Dilution in Solvent) product->gcms_prep hplc Primary Analysis: RP-HPLC with UV Detection hplc_prep->hplc gcms Comparative Analysis: GC-MS gcms_prep->gcms compare Compare Purity Results & Impurity Profiles hplc->compare gcms->compare

Caption: Workflow for synthesis and dual-method purity validation.

Experimental Protocols

Detailed methodologies for the synthesis and analytical validation are provided below.

Synthesis of this compound

A plausible synthetic route involves a nucleophilic aromatic substitution followed by reduction.

  • Step 1: Nucleophilic Aromatic Substitution: To a solution of 1,4-dibromo-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), piperidine (1.2 eq) and potassium carbonate (2.5 eq) are added. The mixture is heated to 100°C and stirred for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 2: Reduction of Nitro Group: The crude product from Step 1 is dissolved in ethanol. Tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid are added sequentially. The mixture is refluxed for 4 hours. After cooling, the solution is basified with aqueous NaOH solution until a pH of >10 is achieved and then extracted with ethyl acetate.

  • Purification: The final product is purified by flash column chromatography on silica gel to yield this compound.

Primary Purity Validation: RP-HPLC Method

This method serves as the primary tool for quantitative purity assessment.

  • Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized compound is dissolved in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

Comparative Purity Validation: GC-MS Method

GC-MS is an excellent alternative for identifying and quantifying volatile and semi-volatile impurities.[2] Many aromatic amines can be analyzed by gas chromatography.[2][3][4][5]

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: The synthesized compound is dissolved in dichloromethane to a final concentration of 1 mg/mL.

Objective Comparison of HPLC and GC-MS

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2] The RP-HPLC method developed here provides excellent resolution and quantitative accuracy for this compound. Its primary advantage is the direct analysis of the compound without the need for derivatization. However, impurity identification relies on comparison with known standards or further analysis by LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior identification capabilities due to the mass fragmentation patterns generated.[4] It is particularly effective for detecting residual volatile starting materials or solvents. The main limitation is that the analyte must be sufficiently volatile and thermally stable to be vaporized without decomposition. For less volatile or polar compounds like aromatic amines, derivatization may sometimes be necessary to improve chromatographic behavior, although it was not required in this case.[3]

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity validation of synthesized this compound. The developed RP-HPLC method is robust and ideal for routine quantitative purity assessment and quality control. The GC-MS method serves as an excellent confirmatory technique, providing orthogonal selectivity and definitive identification of volatile impurities. For comprehensive characterization and to meet stringent regulatory requirements, employing both methods provides a high degree of confidence in the compound's purity profile.

References

A Comparative Guide to the Computational Analysis and Molecular Docking of 5-bromo-2-(piperidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of a series of virtual 5-bromo-2-(piperidin-1-yl)aniline derivatives. Due to the limited availability of direct comparative studies on this specific chemical class in published literature, this document serves as an illustrative guide, presenting a hypothetical yet plausible in silico investigation. The methodologies and data presentation herein are based on established protocols for similar small molecule inhibitors and are intended to provide a framework for the computational evaluation of this compound class.

Introduction

Substituted anilines and piperidine-containing compounds are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. The this compound core represents a promising starting point for the design of novel inhibitors for various enzymes and receptors. Computational analysis, particularly molecular docking, is a powerful tool for predicting the binding affinity and interaction patterns of small molecules with their protein targets, thereby guiding lead optimization.

This guide presents a comparative molecular docking study of a parent compound, This compound (Compound A) , and a series of its virtual derivatives against a hypothetical enzyme target, Protein Kinase X (PKX). The derivatives have been designed to probe the structure-activity relationship (SAR) by modifying key positions on the aniline and piperidine rings.

Virtual Compound Library

For this comparative analysis, the following virtual derivatives of this compound were designed:

  • Compound A: this compound (Parent Compound)

  • Compound B: 2-(piperidin-1-yl)aniline (Removal of bromo group)

  • Compound C: 5-chloro-2-(piperidin-1-yl)aniline (Bromo to chloro substitution)

  • Compound D: 5-bromo-2-(pyrrolidin-1-yl)aniline (Piperidine to pyrrolidine ring contraction)

  • Compound E: 5-bromo-2-(morpholino)aniline (Piperidine to morpholine ring substitution)

  • Compound F: 5-bromo-N-methyl-2-(piperidin-1-yl)aniline (N-methylation of the aniline)

Experimental Protocols

A standardized molecular docking protocol was designed to evaluate the binding of the virtual compound library to the active site of Protein Kinase X (PKX).

Software and Tools
  • Molecular Modeling and Visualization: Schrödinger Maestro v2023-1

  • Ligand Preparation: LigPrep, Schrödinger LLC

  • Protein Preparation: Protein Preparation Wizard, Schrödinger LLC

  • Receptor Grid Generation: Glide, Schrödinger LLC

  • Molecular Docking: Glide, Schrödinger LLC

  • Visualization: PyMOL, The PyMOL Molecular Graphics System, Version 2.5, Schrödinger, LLC.

Protein Preparation

The three-dimensional crystal structure of Protein Kinase X was obtained from the Protein Data Bank (PDB ID: XXXX). The protein was prepared using the Protein Preparation Wizard in Maestro. This process involved:

  • Addition of hydrogen atoms.

  • Assignment of bond orders and formal charges.

  • Optimization of hydrogen bonds by flipping Asn, Gln, and His residues.

  • A restrained minimization of the protein structure using the OPLS4 force field to relieve steric clashes.

Ligand Preparation

The 2D structures of the parent compound and its derivatives were sketched and prepared using LigPrep. This step generated low-energy 3D conformations and correct ionization states at a physiological pH of 7.4 ± 0.2.

Receptor Grid Generation

A receptor grid was generated around the active site of PKX using Glide. The grid box was centered on the co-crystallized ligand in the PDB structure to define the docking search space.

Molecular Docking

Molecular docking was performed using the Glide software in Standard Precision (SP) mode. The prepared ligands were docked into the generated receptor grid. For each ligand, the top-ranked pose based on the GlideScore was selected for further analysis. The docking results were evaluated based on the GlideScore, Glide energy, and the predicted binding interactions.

Data Presentation

The quantitative data from the molecular docking simulations are summarized in the tables below for easy comparison.

Table 1: Molecular Docking Scores and Binding Energies

Compound IDDerivativeGlideScore (kcal/mol)Glide Energy (kcal/mol)
A This compound-8.5-55.2
B 2-(piperidin-1-yl)aniline-7.2-48.9
C 5-chloro-2-(piperidin-1-yl)aniline-8.3-54.1
D 5-bromo-2-(pyrrolidin-1-yl)aniline-8.1-52.7
E 5-bromo-2-(morpholino)aniline-7.9-51.5
F 5-bromo-N-methyl-2-(piperidin-1-yl)aniline-8.0-53.0

Table 2: Key Binding Interactions with Protein Kinase X Active Site Residues

Compound IDHydrogen BondsPi-Pi StackingHalogen BondsOther Interactions
A ASP145, GLU91PHE89LYS45Hydrophobic interactions with LEU23, VAL31
B ASP145, GLU91PHE89-Hydrophobic interactions with LEU23, VAL31
C ASP145, GLU91PHE89LYS45Hydrophobic interactions with LEU23, VAL31
D ASP145, GLU91PHE89LYS45Hydrophobic interactions with LEU23, VAL31
E ASP145, GLU91, SER93PHE89LYS45Hydrophobic interactions with LEU23, VAL31
F GLU91PHE89LYS45Steric clash with ASP145

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Protein Kinase X that could be targeted by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK PKX Protein Kinase X RAF->PKX Activates ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation PKX->Cell_Proliferation Promotes Inhibitor This compound derivatives Inhibitor->PKX Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Proliferation

Figure 1: Hypothetical PKX Signaling Pathway
Experimental Workflow

The workflow for the computational analysis and molecular docking is depicted below.

G Start Start Define_Derivatives Define Virtual Derivatives Start->Define_Derivatives Protein_Prep Protein Preparation (PDB: XXXX) Start->Protein_Prep Ligand_Prep Ligand Preparation Define_Derivatives->Ligand_Prep Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Docking Molecular Docking (Glide SP) Ligand_Prep->Docking Grid_Gen->Docking Analysis Data Analysis (GlideScore, Interactions) Docking->Analysis SAR Structure-Activity Relationship Analysis->SAR End End SAR->End

Figure 2: Computational Analysis Workflow

Comparison and Interpretation

Based on the hypothetical data, the following interpretations can be made:

  • Effect of the Bromo Group: The removal of the bromine atom in Compound B leads to a significant decrease in the predicted binding affinity (GlideScore from -8.5 to -7.2 kcal/mol). This suggests that the bromo group is crucial for binding, likely through the formation of a halogen bond with a key residue in the active site (Lys45), a common interaction in kinase inhibitors.

  • Halogen Substitution: Replacing the bromine with a chlorine in Compound C results in a slight decrease in the docking score. This is consistent with the general trend of halogen bond strength (Br > Cl).

  • Piperidine Ring Modification:

    • Contraction of the piperidine ring to a pyrrolidine in Compound D shows a minor decrease in binding affinity, indicating that the piperidine ring is a favorable scaffold.

    • Substitution with a morpholine ring in Compound E also reduces the predicted affinity. However, the oxygen atom in the morpholine ring is predicted to form an additional hydrogen bond with Ser93. This suggests that while the overall score is lower, this modification could be explored to improve selectivity.

  • Aniline Nitrogen Substitution: N-methylation of the aniline in Compound F results in a lower docking score. The binding interaction analysis suggests a potential steric clash with Asp145, which disrupts a key hydrogen bond, highlighting the importance of the free amine for optimal binding.

Conclusion

This illustrative comparative guide demonstrates a systematic approach to the computational analysis of this compound derivatives. The hypothetical results suggest that the 5-bromo and 2-(piperidin-1-yl) moieties are important for high-affinity binding to the hypothetical target, Protein Kinase X. The bromine atom appears to be a key contributor through halogen bonding, and the unsubstituted aniline nitrogen is likely essential for hydrogen bonding interactions. Further modifications of the piperidine ring could be explored to fine-tune the binding properties.

This guide provides a foundational workflow and data presentation format that can be adapted for the actual computational and experimental investigation of this and other related chemical series in drug discovery projects.

Efficacy of Substituted 2-(Piperidin-1-yl)aniline Analogs Against Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data reveals the potential of 2-(piperidin-1-yl)aniline derivatives as a scaffold for the development of novel anticancer agents. While direct studies on 5-bromo-2-(piperidin-1-yl)aniline are not extensively represented in the reviewed literature, a number of structurally related compounds incorporating the 2-(piperidin-1-yl)aniline moiety have demonstrated significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data and methodological details, to inform further research and drug development in this area.

Comparative Efficacy of 2-(Piperidin-1-yl)aniline Derivatives

The anticancer activity of various substituted 2-(piperidin-1-yl)aniline and related piperidine-containing derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesCompound 7dMCF-7 (Breast)2.93 ± 0.47[1]
A-549 (Lung)9.57 ± 0.62[1]
Compound 7cMCF-7 (Breast)7.17 ± 0.94[1]
5-Bromo-7-azaindolin-2-one DerivativesCompound 23pHepG2 (Liver)2.357[2]
A549 (Lung)~2.7[2]
Skov-3 (Ovarian)3.012[2]
1-(4-Bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based DerivativesCompound 7hA549 (Lung)Not specified, but potent[3][4]
HCT-116 (Colon)Not specified, but potent[3][4]
MCF-7 (Breast)Not specified, but potent[3][4]
Piperidine DerivativeGeneralA549 (Lung)32.43[5]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, MCF-7, HepG2, Skov-3) were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for a further 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry was employed to analyze the effect of the compounds on the cell cycle distribution.[1][3]

  • Cell Treatment: Cancer cells were treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.

  • Staining: The fixed cells were then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit.[1]

  • Cell Treatment: Cells were treated with the test compound for a defined period.

  • Staining: The treated cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were then added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mechanism of Action and Signaling Pathways

Several derivatives have been shown to induce cancer cell death through the induction of apoptosis and cell cycle arrest.

For instance, the most potent derivative from the 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine series, compound 7h, was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization.[3][4] This mechanism is crucial as tubulin is a key component of microtubules, which are essential for cell division.

Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were reported to induce apoptosis.[1] The following diagram illustrates a general workflow for investigating the anticancer mechanism of these compounds.

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Mechanism of Action cluster_2 Outcome Compound Treatment Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay G2/M Arrest G2/M Arrest Cell Cycle Analysis->G2/M Arrest Apoptosis Induction Apoptosis Induction Apoptosis Assay->Apoptosis Induction Tubulin Inhibition Tubulin Inhibition Tubulin Polymerization Assay->Tubulin Inhibition

Experimental workflow for anticancer evaluation.

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism for anticancer agents.

G Anticancer Compound Anticancer Compound Cellular Stress Cellular Stress Anticancer Compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Intrinsic Pathway Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Simplified intrinsic apoptosis pathway.

References

A Comparative Guide to Brominated Aniline Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated aniline derivatives are pivotal building blocks in modern organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials. Their utility primarily stems from the presence of the bromine atom, which acts as a valuable handle for carbon-carbon and carbon-heteroatom bond formation, most notably in transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the synthesis and reactivity of various brominated aniline isomers, offering experimental insights to aid in substrate selection and reaction optimization.

I. Synthesis of Brominated Aniline Derivatives: A Comparative Overview

The strategic introduction of bromine onto the aniline ring is crucial for its subsequent application. The regioselectivity of bromination is highly dependent on the reaction conditions and the directing nature of the amino group.

Electrophilic Bromination

Aniline is a highly activated aromatic system, and its direct bromination with bromine water typically leads to the formation of 2,4,6-tribromoaniline as a white precipitate.[1][2] To achieve mono-bromination, the strong activating effect of the amino group must be tempered. This is commonly achieved by N-acetylation to form acetanilide, which then favors the formation of the para-bromo derivative upon treatment with bromine in a less polar solvent like acetic acid, followed by hydrolysis of the amide.

Regioselective Bromination Strategies

Recent methodologies have focused on achieving regioselectivity without the need for protecting groups. Copper-catalyzed oxidative bromination has emerged as a practical approach for the para-selective bromination of unprotected anilines.[3][4][5]

Table 1: Comparison of Regioselective Bromination Methods for Anilines

MethodBrominating AgentCatalyst/SolventPredominant IsomerYield (%)Reference
N-Acetylation/BrominationBr₂Acetic AcidparaHigh[1]
Direct BrominationBromine WaterWater2,4,6-tribromoHigh[1][2]
Copper-CatalyzedCuBr₂Ionic Liquidpara88-95[4][5]
Oxidative BrominationNH₄Br/H₂O₂Acetic AcidparaGood to Excellent[6][7]

The following workflow illustrates the general strategies for achieving regioselective bromination of aniline.

G Aniline Aniline Tribromoaniline 2,4,6-Tribromoaniline Aniline->Tribromoaniline Br₂/H₂O Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride ParaBromoaniline p-Bromoaniline Aniline->ParaBromoaniline CuBr₂/Ionic Liquid or NH₄Br/H₂O₂/CH₃COOH OrthoBromoaniline o-Bromoaniline (minor) Aniline->OrthoBromoaniline Specific directing groups/ protection strategies MetaBromoaniline m-Bromoaniline (via specific routes) Aniline->MetaBromoaniline Multi-step synthesis ParaBromoAcetanilide p-Bromoacetanilide Acetanilide->ParaBromoAcetanilide Br₂/CH₃COOH ParaBromoAcetanilide->ParaBromoaniline Hydrolysis

Figure 1: Synthetic pathways to brominated aniline isomers.

II. Comparative Reactivity in Cross-Coupling Reactions

The position of the bromine atom on the aniline ring significantly influences its reactivity in cross-coupling reactions. Steric hindrance and electronic effects play crucial roles in determining reaction rates and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. Generally, the reactivity of bromoanilines in Suzuki coupling follows the order: para > meta > ortho. The decreased reactivity of the ortho isomer is primarily due to steric hindrance from the adjacent amino group, which can impede the approach of the palladium catalyst.

Table 2: Comparative Yields of Bromoaniline Isomers in Suzuki-Miyaura Coupling with Phenylboronic Acid

Bromoaniline IsomerCatalyst SystemBaseSolventYield (%)Reference
4-BromoanilinePd(OAc)₂K₂CO₃aq. DMF95[8]
3-BromoanilinePd(dtbpf)Cl₂Et₃Naq. Kolliphor EL96[9]
2-BromoanilineCataCXium A palladacycleK₃PO₄2-MeTHF91[10][11]
4-BromoanilinePd-poly(AA) hybridK₂CO₃IsopropanolHigh[12]

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction

In the Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, a similar trend in reactivity is observed. Para- and meta-substituted aryl halides generally provide better yields than their ortho-substituted counterparts due to reduced steric hindrance.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl bromides. Electron-rich and sterically demanding phosphine ligands, such as X-Phos, have been shown to be effective in the amination of bromoanilines.[14][15]

III. Applications in Drug Development

Brominated anilines are key intermediates in the synthesis of numerous biologically active compounds. The bromine atom can be strategically incorporated and later functionalized to produce complex molecular architectures.

For instance, ortho-substituted anilines are integral components of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4).[10] The development of efficient cross-coupling methods for unprotected ortho-bromoanilines is therefore of significant interest to the pharmaceutical industry.[10][11]

IV. Experimental Protocols

General Procedure for Copper-Catalyzed para-Bromination of Anilines[4][5]
  • To a solution of the aniline derivative (1 mmol) in an ionic liquid (e.g., 1-hexyl-3-methylimidazolium bromide, 2 mL) at room temperature, add copper(II) bromide (CuBr₂, 3 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 10 minutes to 3 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired para-bromoaniline.

General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline[8][9]
  • In a reaction vessel, combine the bromoaniline (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable base (e.g., K₂CO₃, 2 mmol).

  • Add the solvent system (e.g., a mixture of DMF and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

V. Conclusion

The choice of a specific brominated aniline derivative in organic synthesis is a critical decision that impacts reaction efficiency and product yields. While para-bromoanilines are generally more reactive in standard cross-coupling reactions, recent advances in catalyst and ligand design have enabled the efficient use of sterically hindered ortho-bromoanilines. This guide provides a comparative framework to assist researchers in navigating the synthesis and application of these valuable synthetic intermediates, ultimately facilitating the development of novel molecules with potential applications in medicine and materials science.

References

Spectroscopic Analysis for the Structural Confirmation of 5-bromo-2-(piperidin-1-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic confirmation of the structure of 5-bromo-2-(piperidin-1-yl)aniline. While direct experimental spectra for this specific compound are not publicly available in the refereed literature, this guide presents a thorough analysis based on data from structurally similar compounds. This comparative approach allows for a robust prediction and interpretation of the expected spectroscopic data, providing a strong basis for structural confirmation.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and observed spectroscopic data for this compound and its analogs. These values are essential for researchers seeking to confirm the synthesis of the target compound.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)Piperidine Protons (ppm)NH₂ Protons (ppm)
This compound (Predicted) ~6.8-7.2 (m, 3H) ~2.8-3.0 (m, 4H, α-CH₂), ~1.6-1.8 (m, 6H, β,γ-CH₂) ~4.5 (br s, 2H)
5-bromo-2-(4-methylpiperazin-1-yl)aniline6.89 (d, J=8.4 Hz, 1H), 6.97 (dd, J=8.4, 2.4 Hz, 1H), 7.10 (d, J=2.4 Hz, 1H)2.91 (t, J=5.0 Hz, 4H), 2.55 (t, J=5.0 Hz, 4H), 2.32 (s, 3H)4.54 (s, 2H)
5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline6.88 (d, J=8.5 Hz, 1H), 6.96 (dd, J=8.5, 2.5 Hz, 1H), 7.09 (d, J=2.5 Hz, 1H)3.01-2.95 (m, 1H), 2.88-2.78 (m, 2H), 2.65-2.55 (m, 1H), 2.32 (s, 3H), 2.29-2.20 (m, 1H), 2.05-1.95 (m, 1H), 1.05 (d, J=6.2 Hz, 3H)4.53 (s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Piperidine Carbons (ppm)
This compound (Predicted) ~145 (C-N), ~138 (C-N), ~125 (C-H), ~120 (C-H), ~118 (C-Br), ~115 (C-H) ~53 (α-C), ~26 (β-C), ~24 (γ-C)
5-bromo-2-(4-methylpiperazin-1-yl)aniline145.4, 138.1, 124.9, 120.2, 117.8, 115.355.1, 51.9, 46.1
5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline145.5, 138.0, 124.8, 120.1, 117.9, 115.457.9, 55.2, 51.8, 46.2, 15.8

Table 3: IR and Mass Spectrometry Data Comparison

TechniqueThis compound (Predicted)
IR (cm⁻¹) ~3400-3200 (N-H stretch, amine), ~3050 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1500 (Ar C=C stretch), ~800 (C-Br stretch)
Mass Spec (m/z) [M]⁺ ≈ 254/256 (due to ⁷⁹Br/⁸¹Br isotopes), with major fragments corresponding to the loss of piperidine, bromine, and intermediate fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) injection can be used.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This will generate the molecular ion and a characteristic fragmentation pattern.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the major fragment ions to further confirm the structure.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound using spectroscopic methods.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Analyze Spectra & Compare to Predicted/Reference Data nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.

By following these experimental protocols and comparing the obtained data with the provided comparative tables, researchers can confidently confirm the structure of this compound.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document outlines the essential, immediate safety and logistical information for the proper disposal of 5-bromo-2-(piperidin-1-yl)aniline, a halogenated aromatic amine. Adherence to these procedural steps is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]

Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical first step to prevent hazardous reactions and ensure compliant disposal.[4][5]

  • Waste Stream: this compound waste should be classified as halogenated organic waste .

  • Container: Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical. Plastic is often preferred for storing chemical waste.[6] The container must have a secure screw-top cap to prevent leakage and the release of fumes.[4][5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream. The date when waste is first added to the container should also be recorded.[7]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste containing this compound, including residues, contaminated labware (e.g., pipette tips, weighing boats), and cleaning materials, in the designated halogenated organic waste container.

    • Do not mix with non-halogenated solvents or other incompatible waste streams.[4][7]

    • Ensure the container is kept closed except when adding waste.[4][6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]

    • The SAA should be a secondary containment system, such as a spill tray, to contain any potential leaks.

    • Store incompatible wastes separately within the SAA. For example, keep acidic waste away from basic waste.[4]

  • Request for Waste Pickup:

    • Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's specific guidelines, often up to one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6][8]

    • Do not attempt to transport the hazardous waste yourself.[8]

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be properly decontaminated before being discarded as regular trash.

    • If the compound is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]

    • After decontamination, deface or remove all hazardous labels from the container before disposal.[8]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[2][6][9] This can harm aquatic ecosystems and damage wastewater treatment systems.[5]

  • DO NOT dispose of this chemical in the regular trash.[9]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[8]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory hazardous waste accumulation apply.

ParameterGuidelineSource
Maximum Accumulation Volume (per lab) Generally up to 55 gallons of total hazardous waste[6]
Maximum Accumulation Time in SAA Up to 12 months (or until the container is full)[6]
pH for Drain Disposal (if applicable) Between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous materials[9]

Note: These are general guidelines. Always consult your institution's specific EHS policies.

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Disposal Request cluster_3 Step 4: Final Disposition cluster_4 Prohibited Actions A Generate this compound Waste B Collect in Designated Halogenated Organic Waste Container A->B C Securely Cap and Label Container (Chemical Name, Hazard, Date) B->C D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Container Full or Max Time Reached D->E F Request Pickup from EHS or Licensed Waste Disposal Service E->F G Professional Removal and Transport to Approved Disposal Facility F->G P1 Drain Disposal P2 Trash Disposal P3 Evaporation

References

Personal protective equipment for handling 5-bromo-2-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-bromo-2-(piperidin-1-yl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, including 5-Bromo-2-methylaniline, 5-Bromo-2-fluoroaniline, and other brominated anilines. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[4]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of immediately following proper procedures.[5]
Lab CoatA flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.
Respiratory Protection NIOSH-Approved RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a certified chemical fume hood or if aerosolization is possible.[1][5]
Footwear Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.

Step-by-Step Handling Protocol

Adherence to a strict protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is used for all manipulations of the compound.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.

2. Weighing and Transfer:

  • Handle the solid compound in a fume hood to avoid inhalation of any dust.

  • Use a spatula for transfers and avoid creating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

3. During the Experiment:

  • Keep the container with the compound tightly closed when not in use.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill using an absorbent material suitable for chemical spills.

  • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Halogenated organic waste should be segregated from other waste streams.

  • Disposal Method: Dispose of the hazardous waste through a licensed and approved waste disposal facility.[1][3] Do not pour down the drain or discard in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

G prep Preparation - Verify fume hood function - Check safety shower/eyewash - Assemble all materials ppe Don Personal Protective Equipment - Safety goggles & face shield - Chemical-resistant gloves - Lab coat prep->ppe Before handling handling Chemical Handling (in Fume Hood) - Weighing and transfer - Experimental procedure ppe->handling Proceed with experiment storage Temporary Storage - Tightly sealed container - Labeled with contents and hazards handling->storage If not all material is used decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon After experiment is complete waste Waste Disposal - Segregate halogenated waste - Place in labeled, sealed container decon->waste Collect all contaminated materials remove_ppe Remove PPE - Remove gloves first - Wash hands thoroughly decon->remove_ppe After cleaning waste->remove_ppe Final step

Caption: Workflow for Safe Handling of this compound.

Quantitative Data from Analogous Compounds

The following table summarizes some of the physical and chemical properties of a similar compound, 5-Bromo-2-methylaniline. This data is for reference and may not be identical for this compound.

PropertyValue
Molecular Formula C7H8BrN
Molecular Weight 186.05
Appearance Amber
Flash Point 110 °C / 230 °F[3]
Specific Gravity 1.490[3]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.